molecular formula C12H15BrFNO B1400105 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine CAS No. 1490666-13-1

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Cat. No.: B1400105
CAS No.: 1490666-13-1
M. Wt: 288.16 g/mol
InChI Key: YNVDUVXRDIJEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is a chemical compound of interest in discovery chemistry and early-stage pharmaceutical research. It features a piperidine ring, a privileged scaffold in medicinal chemistry, substituted with a 4-bromo-3-fluorophenoxymethyl group. The piperidine structure is a common motif found in a wide range of bioactive molecules and is frequently utilized in the synthesis of more complex compounds . Piperidine derivatives have demonstrated significant pharmacological activities in scientific literature, serving as key intermediates or active components in various therapeutic areas. For instance, certain piperidone derivatives (a related class of compounds) are explored as potent MDM2 inhibitors for oncology research , while other piperidine-based structures have been investigated as antagonists for neurological targets like the NMDA receptor . The specific bromo and fluoro substituents on the phenyl ring make this compound a valuable intermediate for further synthetic modification, particularly in metal-catalyzed cross-coupling reactions or as a means to introduce specific steric and electronic properties. Researchers in medicinal chemistry and chemical biology may find this compound useful as a versatile building block for constructing compound libraries or for probing structure-activity relationships. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(4-bromo-3-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVDUVXRDIJEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine CAS number and structure

[1]

Executive Summary

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine (CAS 1490666-13-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical scaffold for the development of G-Protein Coupled Receptor (GPCR) ligands—specifically Dopamine D4 and Orexin receptor antagonists—and kinase inhibitors.

The molecule features a piperidine ring (providing solubility and a basic center for target interaction) linked via a methylene ether spacer to a 4-bromo-3-fluorophenyl moiety. This specific substitution pattern is strategic:

  • 3-Fluoro group: Modulates metabolic stability (blocking Phase I oxidation) and influences the pKa of the phenol ether oxygen.

  • 4-Bromo group: Acts as a versatile "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
ParameterTechnical Specification
CAS Number 1490666-13-1
IUPAC Name 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine
Molecular Formula C₁₂H₁₅BrFNO
Molecular Weight 288.16 g/mol
SMILES FC1=C(OCC2CCNCC2)C=CC(Br)=C1
LogP (Predicted) ~2.8 - 3.2 (Lipophilic, suitable for CNS penetration)
pKa (Piperidine NH) ~10.5 (Typical secondary amine)
Physical State Solid or viscous oil (depending on salt form)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Utility & Retrosynthesis

To synthesize this compound with high fidelity, a convergent approach is recommended. The retrosynthetic analysis disconnects the molecule at the ether linkage or the piperidine nitrogen protecting group.

Primary Synthetic Pathway: The Mitsunobu Coupling

The most robust route avoids the elimination side-reactions often seen with alkyl halide substitutions. It employs a Mitsunobu reaction between N-protected 4-hydroxymethylpiperidine and the phenol, followed by deprotection.

Pathway Visualization (Graphviz)

SynthesisPathwaySM1N-Boc-4-hydroxymethylpiperidineIntermediateIntermediate:N-Boc-4-[(4-Bromo-3-fluorophenoxy)methyl]piperidineSM1->Intermediate + SM2Reagents1Mitsunobu Conditions:PPh3, DIAD, THF, 0°C to RTSM24-Bromo-3-fluorophenolReagents2Deprotection:TFA/DCM or HCl/DioxaneFinalProductTarget:4-[(4-Bromo-3-fluorophenoxy)methyl]piperidineIntermediate->FinalProduct

Figure 1: Convergent synthesis via Mitsunobu coupling strategy.

Detailed Experimental Protocol

Note: This protocol is designed for research-scale synthesis (1–5 grams). Standard safety precautions for handling phenols and phosphines must be observed.

Step 1: Ether Formation (Mitsunobu Reaction)

Objective: Couple the piperidine alcohol with the aryl fluoride/bromide.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and 4-Bromo-3-fluorophenol (1.1 equiv) in anhydrous THF (0.1 M concentration).

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 equiv) to the solution. Cool the mixture to 0°C in an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) to yield the N-Boc protected intermediate.

Step 2: Nitrogen Deprotection

Objective: Remove the Boc group to release the free secondary amine.

  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (5 mL per gram).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) slowly at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor for disappearance of the Boc-protected material by LC-MS.

  • Isolation (Free Base): Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (carefully, gas evolution) until the aqueous layer is pH ~9.

  • Final Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. If necessary, purify via amine-functionalized silica or recrystallization (as HCl salt from Et₂O/MeOH).

Strategic Applications in Drug Discovery[8]

This building block is not merely a passive linker; it actively contributes to the pharmacological profile of the final drug candidate.

A. The "Fluorine Effect" on ADME

The 3-fluoro substituent on the phenyl ring serves two major roles:

  • Metabolic Blocking: It sterically and electronically deactivates the phenyl ring at the 3-position, reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) which often target electron-rich aromatic rings.

  • Conformational Bias: The fluorine atom can induce preferred conformations via dipole interactions with the ether oxygen, potentially locking the pharmacophore in a bioactive orientation.

B. Library Generation (The Bromine Handle)

The 4-bromo position is the "exit vector" for expanding the molecule. It allows for modular synthesis of diverse analogs:

Workflow: Divergent Library Synthesis

LibraryGencluster_reactionsPd-Catalyzed Cross-CouplingsCore4-[(4-Bromo-3-fluorophenoxy)methyl]piperidineSuzukiSuzuki-Miyaura:+ Aryl Boronic Acids(Biaryl Scaffolds)Core->SuzukiBuchwaldBuchwald-Hartwig:+ Amines(Anilines/Heterocycles)Core->BuchwaldSonogashiraSonogashira:+ Alkynes(Rigid Linkers)Core->Sonogashira

Figure 2: Divergent synthesis capabilities using the aryl bromide handle.

Safety & Handling Guidelines
  • Hazards: The free amine is basic and likely an irritant to skin and eyes. The 4-bromo-3-fluorophenol starting material is corrosive.

  • Stability: The ether linkage is stable under standard physiological conditions. However, the secondary amine is prone to oxidation if left exposed to air for prolonged periods; store as the HCl or TFA salt for maximum shelf-life.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References
  • BLD Pharm. (2024). Product Datasheet: 4-((4-Bromo-3-fluorophenoxy)methyl)piperidine (CAS 1490666-13-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4,4-Difluoro-3-(phenoxymethyl)piperidine analogs. (Contextual analog data). Retrieved from

  • Saeedi, S., et al. (2025).[2][3] Synthesis and Biological Characterization of Piperidine Scaffolds as Dopamine D4 Receptor Antagonists. ChemRxiv.[4][3] Retrieved from

  • BenchChem. (2025).[5] Application Notes: Piperidine Ethers in ADME Studies. Retrieved from

Therapeutic Targets of Halogenated Phenoxymethylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental validation of halogenated phenoxymethylpiperidines.

Executive Summary

Halogenated phenoxymethylpiperidines represent a privileged scaffold in medicinal chemistry, distinguished by their high affinity for Central Nervous System (CNS) targets. Unlike their direct phenylpiperidine analogs (e.g., paroxetine), the insertion of an oxymethyl linker confers unique conformational flexibility and hydrogen-bond accepting capability. This guide analyzes their primary role as Sigma-1 (


) receptor modulators  and Dopamine D4 receptor antagonists , with emerging applications in radioligand imaging and dyskinesia management.

Part 1: Chemical Architecture & SAR Analysis

The core scaffold consists of a piperidine ring linked to a halogenated phenol via a methylene-oxygen bridge. The position of the phenoxymethyl group (C3 vs. C4) and the nature of the halogen substituent dictate target selectivity.

Structural Determinants of Efficacy
Structural FeaturePharmacological ImpactMechanistic Rationale
Halogenation (F, Cl, I) Metabolic Stability & AffinityHalogens block CYP450 oxidation at para-positions; Iodine provides a "sigma-hole" for halogen bonding with receptor residues.
Oxymethyl Linker Conformational FlexibilityAllows the aromatic ring to adopt a perpendicular orientation relative to the piperidine chair, critical for fitting into the

hydrophobic pocket.
Piperidine Nitrogen Cationic InteractionProtonated at physiological pH to form a salt bridge with Asp126 (in

) or Asp115 (in D4).
Gem-difluoro (C4) Lipophilicity ModulationLowers pKa of the piperidine nitrogen; improves blood-brain barrier (BBB) permeability (LogP modulation).

Part 2: Primary Therapeutic Targets

Sigma-1 ( ) Receptor Modulation

Therapeutic Application: Neuroimaging (PET/SPECT) and Neuroprotection.

The


 receptor is a ligand-operated chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Halogenated phenoxymethylpiperidines, particularly iodinated derivatives, exhibit nanomolar affinity (

< 5 nM) and high selectivity over

receptors.
  • Mechanism: Agonists promote the dissociation of

    
     from BiP (binding immunoglobulin protein), allowing 
    
    
    
    to chaperone IP3 receptors and stabilize calcium signaling during cellular stress.
  • Key Compound: 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine.[1][2]

  • Clinical Utility: The Iodine-123 labeled variant serves as a SPECT probe for mapping neurodegeneration.

Visualization: Sigma-1 Chaperone Signaling

SigmaSignaling Agonist Halogenated Phenoxymethylpiperidine Sig1_BiP Sigma-1/BiP Complex (Inactive at MAM) Agonist->Sig1_BiP  Binds Sigma-1 Sig1_Active Sigma-1 (Active) Sig1_BiP->Sig1_Active  Dissociation from BiP IP3R IP3 Receptor Stabilization Sig1_Active->IP3R  Chaperoning Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux  Modulates Survival Cell Survival (Neuroprotection) Ca_Flux->Survival  Prevents Apoptosis

Caption: Agonist binding dissociates Sigma-1 from BiP, activating its chaperone function to stabilize IP3 receptors and ensure mitochondrial calcium homeostasis.[2][3][4][5][6][7]

Dopamine D4 Receptor Antagonism

Therapeutic Application: L-DOPA Induced Dyskinesia (LID) in Parkinson’s Disease.

Recent medicinal chemistry efforts have identified 4,4-difluoro-3-(phenoxymethyl)piperidines as potent D4 antagonists. Unlike D2 antagonists, D4 selectivity avoids extrapyramidal side effects.

  • Mechanism: Blockade of D4 receptors in the striatum and globus pallidus attenuates the aberrant signaling caused by chronic dopamine replacement therapy.

  • Key Data: The 3,4-difluorophenoxy derivative exhibits a

    
     of 5.5 nM.[8][9]
    
  • Selectivity: >2000-fold selectivity over D1, D2, and D3 receptors.[9]

Part 3: Experimental Methodologies

Protocol A: Synthesis of 4-(Phenoxymethyl)piperidines

Rationale: The synthesis must avoid racemization (if chiral) and ensure high yield of the ether linkage. The Mitsunobu reaction is preferred for chiral alcohols, while SNAr is used for activated halides.

Workflow (SNAr Method):

  • Activation: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DMF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min.

    • Critical Step: Ensure complete evolution of

      
       gas to prevent side reactions.
      
  • Coupling: Add the specific halogenated fluorobenzene (e.g., 1,2-difluoro-4-nitrobenzene) dropwise.

  • Heating: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.[9]

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

Protocol B: Competitive Radioligand Binding Assay ( )

Rationale: To determine affinity (


), one must displace a known high-affinity radioligand.
  • Membrane Preparation: Homogenize Guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation:

    • Radioligand: [+]-[

      
      H]Pentazocine (2 nM final concentration).
      
    • Test Compound: Serial dilutions (

      
       M to 
      
      
      
      M) of the halogenated piperidine.
    • Non-specific Control: Haloperidol (10

      
      M).
      
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow Start Start: Boc-Piperidine Alcohol Step1 NaH Deprotonation (DMF, 0°C) Start->Step1 Step2 SNAr Coupling (Ar-F / Ar-Cl) Step1->Step2 Activated Alkoxide Step3 TFA Deprotection Step2->Step3 Intermediate Assay Binding Assay ([3H]-Pentazocine) Step3->Assay Final Salt

Caption: Synthetic route from Boc-protected alcohol to final salt for biological evaluation.

Part 4: Future Directions & Optimization

  • Metabolic Stability: The primary metabolic soft spot is the piperidine nitrogen. Future designs should explore N-fluoroalkyl substituents to improve half-life without sacrificing basicity.

  • Dual Targeting: Designing "hybrid" ligands that target both

    
     (neuroprotection) and NMDA receptors could offer synergistic benefits for Alzheimer's disease.
    
  • Fluorine-18 Labeling: Replacing Iodine-123 with Fluorine-18 on the phenoxy ring would enable PET imaging, which offers higher resolution than SPECT.

References

  • Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: ChemRxiv / PMC URL:[Link][10]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Source:[4][11] PubMed / Il Farmaco URL:[Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. Source: Current Drug Targets URL:[Link]

Sources

Targeting the Chaperone: Design and Optimization of Piperidine-Based Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-1 receptor (


R) is a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Unlike classical GPCRs or ion channels, 

R modulates cellular survival and neuroplasticity by chaperoning client proteins (e.g., IP3R, IRE1) during cellular stress.

This guide details the rational design of


R ligands utilizing the piperidine  scaffold—a privileged structure in medicinal chemistry. We provide a validated workflow covering pharmacophore modeling, synthetic protocols, radioligand binding assays, and functional phenotype discrimination.

Mechanistic Rationale & Pharmacophore Design

The Piperidine "Privileged" Scaffold

The piperidine ring is ubiquitous in


R medicinal chemistry (e.g., Haloperidol, Donepezil) because it provides a semi-rigid template that perfectly positions the basic nitrogen atom—a non-negotiable requirement for high-affinity binding.
The Glennon Pharmacophore Model

Rational design relies on the Glennon Model , which postulates two critical hydrophobic regions flanking a central basic nitrogen.[1]

  • Primary Hydrophobic Region: Interacts with the hydrophobic pocket formed by Val162, Leu105, and Phe107.

  • The Salt Bridge: The piperidine nitrogen, protonated at physiological pH, forms a critical electrostatic interaction (salt bridge) with Asp126 (formerly identified as Asp126 in homology models, confirmed as Glu172 in the crystal structure 5HK1).

  • Secondary Hydrophobic Region: Usually satisfied by N-substituents (e.g., benzyl, phenethyl groups).

Visualization: Ligand-Receptor Interaction Map

G Ligand Piperidine Ligand (Protonated Amine) Glu172 Receptor Residue: Glu172 (Anionic Anchor) Ligand->Glu172 Salt Bridge (2.8 Å) Hydrophobic_Pocket Hydrophobic Pocket (Val162, Leu105, Phe107) Ligand->Hydrophobic_Pocket Van der Waals (4-position substituent) Secondary_Region Secondary Region (Tyr103, Trp164) Ligand->Secondary_Region Pi-Stacking/Hydrophobic (N-substituent)

Figure 1: Interaction map based on the 5HK1 crystal structure.[1] The electrostatic clamp with Glu172 is the thermodynamic driver of binding.

Synthetic Strategy: Reductive Amination

The most robust method for diversifying the N-substituent (Secondary Hydrophobic Region) of the piperidine core is reductive amination. This approach avoids the over-alkylation byproducts common in direct nucleophilic substitution.

Protocol: General Reductive Amination

Objective: Synthesis of N-benzyl-4-phenylpiperidine derivatives.

  • Reagents:

    • Amine: 4-phenylpiperidine HCl (1.0 equiv).

    • Aldehyde: Substituted benzaldehyde (1.1 equiv).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Catalyst: Acetic acid (glacial, 1-2 drops) to adjust pH to ~5–6.

  • Procedure:

    • Step 1: Dissolve the amine and aldehyde in DCE under

      
       atmosphere.
      
    • Step 2: Add acetic acid. Stir for 30–60 minutes at Room Temperature (RT) to allow imine formation.

    • Step 3: Add STAB portion-wise over 10 minutes. Note: STAB is preferred over

      
       due to better chemoselectivity (won't reduce aldehydes/ketones as fast as imines).
      
    • Step 4: Stir overnight (12–16h) at RT.

    • Step 5 (Workup): Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      ). Wash organic layer with brine, dry over
      
      
      , and concentrate.
    • Step 6 (Purification): Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Pharmacological Characterization (In Vitro)

Radioligand Binding Assay (The Gold Standard)

To determine affinity (


), we utilize 

(+)-pentazocine
, the highly selective

R agonist.

Assay Protocol:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells stably expressing human

    
    R.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

  • Radioligand:

    
    (+)-pentazocine (2–3 nM final concentration).
    
  • Non-Specific Binding (NSB): Defined by adding 10

    
    M Haloperidol  or G-130 .
    
  • Incubation: 120 minutes at 37°C. (Equilibrium is slow for hydrophobic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

Data Analysis:


 values are converted to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[2]
Comparative Affinity Data (Reference Standards)
CompoundCore Structure

R

(nM)

R

(nM)
Selectivity (

)
(+)-Pentazocine Benzomorphan3.0>1,000>300
Haloperidol Butyrophenone/Piperidine1.54530
PRE-084 Morpholine2.2>10,000>4,000
NE-100 Dipropylamine1.2>500>400
4-Benzylpiperidine Piperidine~10–50~200Moderate

Functional Validation: Agonist vs. Antagonist

Binding affinity does not imply function. Since


R is not a GPCR, we cannot measure cAMP or GTP

S. We must measure chaperone activity .
Mechanism of Action
  • Resting State:

    
    R is bound to the chaperone BiP  (GRP78) at the MAM.
    
  • Agonist Action: Causes dissociation of

    
    R from BiP. 
    
    
    
    R then chaperones IP3R3 , stabilizing it and enhancing
    
    
    flux from ER to mitochondria.
  • Antagonist Action: Stabilizes the

    
    R-BiP complex, preventing the chaperoning of IP3R3.
    
Protocol: Calcium Mobilization Assay

Objective: Discriminate agonist/antagonist profile using Bradykinin-induced


 release.
  • Cells: SK-N-SH neuroblastoma cells.

  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium dye) for 30 mins.

  • Pre-treatment: Incubate with Test Compound (10

    
    M) for 30 mins.
    
  • Stimulation: Inject Bradykinin (BK, 500 nM) to trigger ER calcium release via IP3R.

  • Readout:

    • Agonist: Potentiates the BK-induced

      
       peak (Higher Cytosolic 
      
      
      
      ).
    • Antagonist: No effect alone, but blocks the potentiation caused by a known agonist (e.g., PRE-084).

Visualization: Signaling & Chaperone Pathway

SigmaSignaling Agonist Agonist (e.g., (+)-Pentazocine) Sigma_BiP Sigma-1R / BiP Complex (Inactive at MAM) Agonist->Sigma_BiP Promotes Dissociation Antagonist Antagonist (e.g., NE-100) Antagonist->Sigma_BiP Stabilizes Complex Sigma_Active Free Sigma-1R (Active Chaperone) Sigma_BiP->Sigma_Active Dissociation IP3R IP3 Receptor (Destabilized) Sigma_Active->IP3R Chaperones IP3R_Stab IP3R / Sigma-1R Complex (Stabilized) IP3R->IP3R_Stab Stabilization Mito_Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R_Stab->Mito_Ca Enhanced Ca2+ Flow

Figure 2: The functional switch. Agonists free the receptor to chaperone IP3R, enhancing mitochondrial bioenergetics.

ADME & Druggability Considerations

Piperidine ligands are often lipophilic (


), raising metabolic stability concerns.
  • Metabolic Hotspots: The benzylic carbons and the piperidine ring itself are subject to CYP450 oxidation.

  • Optimization: Introduce fluorine atoms (e.g., 4-fluorobenzyl) to block metabolic sites without disrupting the hydrophobic pharmacophore interaction.

  • Microsomal Stability Protocol: Incubate compound (1

    
    M) with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS at 0, 15, 30, and 60 mins.
    

References

  • Schmidt, H. R., et al. (2016).[3] Crystal structure of the human

    
     receptor.[1][3][4][5] Nature. [Link]
    
  • Glennon, R. A., et al. (1994). Binding of substituted benzamides and acetamides to

    
     and 
    
    
    
    receptors. Journal of Medicinal Chemistry. [Link]
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[3] Cell. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Methodological & Application

synthesis protocol for 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is centered around the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This guide goes beyond a simple recitation of steps, offering in-depth explanations for key experimental choices, troubleshooting strategies, and detailed analytical characterization of the final product. The intended audience includes researchers, medicinal chemists, and process development scientists.

Introduction and Scientific Context

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmacologically active compounds.[3][4] Its unique conformational properties and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The target molecule, 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, combines this important heterocycle with a halogenated phenyl ring. The bromo- and fluoro-substituents offer vectors for further chemical modification, such as cross-coupling reactions, and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.[5][6][7]

The synthesis described herein utilizes the Williamson ether synthesis, a classic S(_N)2 reaction involving the nucleophilic attack of a deprotonated alcohol (a phenoxide in this case) on an alkyl halide.[1][8][9] This method is renowned for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 4-bromo-3-fluorophenol with a suitable 4-(halomethyl)piperidine derivative in the presence of a base.

Overall Reaction:

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorophenol (1.91 g, 10.0 mmol).

    • Add 4-(chloromethyl)piperidine hydrochloride (1.70 g, 10.0 mmol) to the flask.

    • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol). Rationale: An excess of base is used to both neutralize the hydrochloride salt of the piperidine derivative and to deprotonate the phenol.

    • Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the ions and promotes the S(_N)2 reaction.

[10]2. Reaction:

  • Stir the mixture at room temperature for 15 minutes.
  • Heat the reaction mixture to 80-90 °C using a heating mantle.
  • Maintain this temperature and continue stirring for 12-16 hours.
  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Use a solvent system of 30% ethyl acetate in hexane. The product spot should be less polar than the starting phenol.

    • The reaction is considered complete when the starting phenol spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 150 mL of deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layer with deionized water (2 x 50 mL) to remove residual DMF.

    • Wash the organic layer with brine (1 x 50 mL) to remove excess water.

    • Rationale: The basic nature of piperidine derivatives can sometimes lead to emulsions. The brine wash helps to break these emulsions.

[3]6. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
  • Purification:

    • Purify the crude product using silica gel column chromatography. [11] * Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (either directly if an oil or dissolved in a minimal amount of dichloromethane).

    • Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 30% EtOAc/Hexane). Note: Adding 0.5-1% triethylamine to the eluent can help prevent peak tailing, which is common for basic compounds like piperidines. [11] * Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine.

Characterization and Expected Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

Table 2: Expected Analytical Data

AnalysisExpected Results
Appearance Off-white solid or viscous oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.1-7.3 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~3.8 (d, 2H, O-CH₂), ~3.1 (m, 2H, piperidine-H), ~2.6 (m, 2H, piperidine-H), ~1.8-2.0 (m, 1H, piperidine-H), ~1.2-1.4 (m, 4H, piperidine-H), ~1.5 (s, 1H, NH). Note: Hydrogens on carbons adjacent to the ether oxygen are shifted downfield.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~157 (d, C-F), ~155 (C-O), ~125 (CH), ~115 (CH), ~110 (d, C-F), ~105 (C-Br), ~72 (O-CH₂), ~45 (piperidine-CH₂), ~35 (piperidine-CH), ~30 (piperidine-CH₂).
Mass Spec (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 287 and 289 in an approximate 1:1 ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
FTIR (KBr or neat)ν (cm⁻¹): ~3300 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1580, 1480 (Ar C=C stretch), ~1250 and ~1040 (Asymmetric and symmetric Ar-O-C ether stretch).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of phenol.Ensure the base (K₂CO₃) is anhydrous and finely powdered.
Inactive alkyl halide.Verify the purity and stability of the 4-(chloromethyl)piperidine starting material.
Insufficient reaction time or temperature.Increase reaction time and monitor closely by TLC. Ensure the internal temperature reaches 80-90 °C.
Side Product Formation Elimination (E2) reaction.While unlikely with a primary halide, ensure the temperature does not significantly exceed the recommended range.
N-alkylation of piperidine.This is generally less favorable than O-alkylation of the phenoxide but can occur. Purification by column chromatography should separate this byproduct.
Difficulty in Purification Severe peak tailing on silica gel column.The basicity of the piperidine nitrogen interacts strongly with acidic silica gel. Pre-treat silica with triethylamine or add 0.5-1% triethylamine to the eluent system.
Product is insoluble/oily.If recrystallization is attempted, screen various solvent systems. C[11]olumn chromatography is generally more reliable for this compound.

Safety and Handling

  • 4-Bromo-3-fluorophenol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. *[12] 4-(Chloromethyl)piperidine hydrochloride: Is a potential irritant. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate gloves.

  • Potassium Carbonate: Is an irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Conduct the reaction in a well-ventilated chemical fume hood.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methylpiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Hoh, E., & Hites, R. A. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Rodriguez, I. et al. (2002). 1-Benzyl-4-chloromethylpiperidine: A Building Block in the Synthesis of Compounds of Pharmacological Interest. Synthesis, 2002(7), 893-897.
  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Cook, E. S., & Rider, T. H. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.
  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]

  • (2026, February 12). Boosting Agrochemical Performance with 4-Bromo-3-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.
  • Pharmaffiliates. (n.d.). 58013-32-4| Chemical Name : 4-(Chloromethyl)piperidine. Retrieved from [Link]

  • (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Analytical Methods for Purity Assessment of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is of paramount importance as impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for the robust purity determination of this compound, ensuring it meets the stringent quality standards of the pharmaceutical industry.

The analytical strategy herein employs a combination of chromatographic and spectroscopic techniques to identify, quantify, and characterize potential impurities. This multi-faceted approach, incorporating both primary and orthogonal methods, provides a complete purity profile. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure they are fit for their intended purpose.[1][2]

Core Analytical Strategy: A Multi-Modal Approach

A robust purity assessment of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine necessitates a combination of high-resolution separation techniques and structure-elucidating spectroscopic methods. Our recommended approach integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.

Figure 1: A logical workflow illustrating the comprehensive analytical strategy for the purity assessment of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, culminating in method validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the principal technique for determining the purity of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine and for quantifying its non-volatile impurities. The method's specificity, sensitivity, and accuracy make it ideal for routine quality control and stability studies.

Rationale for Method Selection

The presence of a chromophore in the 4-bromo-3-fluorophenoxy moiety allows for sensitive UV detection. A C18 stationary phase is selected for its versatility and ability to retain and separate a wide range of non-polar to moderately polar compounds. The mobile phase composition is optimized to achieve efficient separation of the main component from its potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC for Purity Determination

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine reference standard and sample

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Data Analysis:

  • Calculate the percentage purity of the main peak using the area normalization method.

  • Quantify any specified impurities against the reference standard. The limit of detection (LOD) and limit of quantification (LOQ) for impurities should be determined as part of method validation.[3]

Forced Degradation Studies: Ensuring Method Specificity

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[4][5][6] These studies intentionally stress the sample to generate potential degradation products and ensure they are well-separated from the main peak.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl.[6]

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH.[6]

  • Oxidative Degradation: Treat sample with 3% H₂O₂.[5]

  • Thermal Degradation: Expose solid sample to dry heat (e.g., 70°C).[5]

  • Photolytic Degradation: Expose sample solution to UV light.

The goal is to achieve 5-20% degradation of the active substance.[4] The developed HPLC method should be capable of resolving all significant degradation products from the parent compound.[7]

Figure 2: Workflow for forced degradation studies to establish the stability-indicating properties of the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may be present from the synthetic process.[8]

Rationale for Method Selection

The piperidine moiety and potential starting materials or residual solvents are often amenable to GC analysis.[9][10] Mass spectrometric detection provides high specificity and allows for the identification of unknown impurities by comparing their mass spectra to library databases. For less volatile piperidine derivatives, derivatization may be employed to enhance volatility.[8]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium as the carrier gas.

  • Appropriate volatile organic solvents for sample dissolution (e.g., dichloromethane).

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250°C
Oven Program 80°C (hold 4 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

3. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable volatile solvent to achieve a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with those of known standards or by library search.

  • Quantify impurities using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach

NMR spectroscopy serves as a powerful orthogonal technique for both structural confirmation and absolute purity determination (quantitative NMR or qNMR).

¹H and ¹³C NMR for Structural Confirmation

¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine and aiding in the structural elucidation of any significant impurities.

¹⁹F NMR for Purity and Impurity Profiling

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive tool for purity assessment.[11][12] The wide chemical shift range and the absence of background signals in ¹⁹F NMR make it an excellent method for detecting and quantifying fluorine-containing impurities.[13]

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[14] This is achieved by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known purity.

Experimental Protocol: qNMR

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (≥400 MHz).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh the sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

3. NMR Acquisition Parameters:

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate integration.

4. Data Analysis:

  • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Method Validation

All analytical methods used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are reliable and suitable for their intended purpose.[15][16]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1]

Conclusion

The comprehensive analytical strategy outlined in this document, employing a combination of HPLC, GC-MS, and NMR spectroscopy, provides a robust framework for the purity assessment of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine. Adherence to these detailed protocols and rigorous method validation in line with ICH guidelines will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Semantic Scholar. (2017, September 6). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • Biologyforum - Acta Biology Forum. (2026, February 21). GC-MS based Phytochemical Profiling and Pharmacological Potentials of Annona muricataand Psidium guajava Leaves for Novel Drug Development.
  • ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile.
  • PharmaInfo. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • IOSR Journal. (2017, June). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

Application Notes and Protocols for In-Vitro Binding Assays Using 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine in in-vitro binding assays. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs, particularly the piperidine and fluorophenoxy moieties, are common in ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets.[1][2] This guide offers detailed protocols for two primary in-vitro binding assay methodologies: radioligand binding assays and fluorescence polarization assays. These protocols are designed to be adaptable for the characterization of this compound against a variety of potential biological targets. Additionally, this document provides insights into assay development, validation, and data interpretation to ensure the generation of robust and reliable results.

Introduction to 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is a synthetic organic compound featuring a piperidine ring linked to a bromo- and fluoro-substituted phenoxy group via a methylene ether bridge. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[3] The halogenated phenoxy group can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Given the prevalence of similar structures in known neuromodulators, it is hypothesized that this compound may interact with targets such as dopamine, serotonin, or other neurotransmitter receptors.[1][2]

In-vitro binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for its biological target.[4][5] This guide will provide the necessary protocols to enable researchers to effectively characterize the binding properties of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine.

Core Principles of In-Vitro Binding Assays

The fundamental principle of an in-vitro binding assay is to measure the direct interaction between a ligand (in this case, 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine) and its target protein.[6] This is typically achieved by monitoring the displacement of a labeled probe (a radioligand or fluorescently tagged ligand) from the target protein by the unlabeled test compound. The two primary methodologies detailed in this guide are Radioligand Binding Assays and Fluorescence Polarization (FP) Assays.

Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[4][7] These assays can be performed in two main formats: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays to determine the affinity (Ki) of a test compound.

General Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes or Purified Receptors A1 Incubate Membranes/Receptors, Radioligand, and Test Compound P1->A1 P2 Prepare Radioligand Stock P2->A1 P3 Prepare Test Compound (4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine) Dilutions P3->A1 A2 Separate Bound from Free Radioligand (Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol: Competition Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)

  • 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Unlabeled competitor for non-specific binding determination

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Filter-Mate Harvester or equivalent filtration device

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in the final assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

  • Compound Dilution: Prepare a serial dilution of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine in the assay buffer. A typical concentration range would span from 10 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor, 50 µL of radioligand solution, and 150 µL of membrane suspension.

    • Test Compound: 50 µL of each dilution of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, 50 µL of radioligand solution, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[8]

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

ParameterDescriptionExample Value
IC50 Concentration of test compound that inhibits 50% of specific binding.150 nM
Ki Inhibitory constant, a measure of the affinity of the test compound.75 nM
Hill Slope The steepness of the competition curve.~1.0

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays are a homogeneous, non-radioactive alternative for studying molecular interactions.[9] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[9]

General Workflow for Fluorescence Polarization Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Purified Receptor A1 Incubate Receptor, Tracer, and Test Compound in Microplate P1->A1 P2 Prepare Fluorescent Tracer P2->A1 P3 Prepare Test Compound (4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine) Dilutions P3->A1 A2 Measure Fluorescence Polarization using a Plate Reader A1->A2 D1 Calculate Polarization Values A2->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol: Competition Fluorescence Polarization Assay

This protocol details the steps to determine the Ki of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine using a competitive FP assay.

Materials:

  • Purified target receptor

  • Fluorescently labeled tracer specific for the target

  • 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

  • Assay buffer (optimized for FP, may include detergents to reduce non-specific binding)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal.[10]

    • Receptor Titration: Titrate the receptor concentration against a fixed tracer concentration to determine the concentration that yields a significant polarization window (difference between bound and free tracer).[10]

  • Compound Dilution: Prepare a serial dilution of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the following to each well in triplicate:

    • Free Tracer Control: Tracer and assay buffer.

    • Bound Tracer Control: Tracer, receptor, and assay buffer.

    • Test Compound: Tracer, receptor, and each dilution of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.[9]

Data Analysis and Interpretation
  • Generate Competition Curve: Plot the mP values against the logarithm of the concentration of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine.

  • Determine IC50: Use non-linear regression to fit the curve and determine the IC50 value.

  • Calculate Ki: The Ki can be calculated from the IC50 using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.

ParameterDescriptionExample Value
mP Window The difference in millipolarization between the bound and free tracer.>100 mP
Z'-factor A measure of assay quality and robustness.>0.5
IC50 Concentration of test compound that reduces the polarization signal by 50%.250 nM
Ki Inhibitory constant derived from the IC50.120 nM

Assay Validation and Quality Control

For both radioligand and FP assays, it is crucial to validate the method to ensure the data is accurate and reproducible.[11][12]

Key Validation Parameters:

  • Specificity: Ensure the binding is to the target of interest.

  • Linearity and Range: The assay should provide a linear response over a defined concentration range.

  • Accuracy and Precision: The assay should be both accurate (close to the true value) and precise (reproducible).[11]

  • Robustness: The assay should be insensitive to small variations in experimental conditions.[12]

Troubleshooting Common Issues

IssuePossible CauseSolution
High Non-specific Binding (Radioligand Assay) Radioligand is "sticky"; insufficient washing.Add BSA or detergent to buffers; increase wash steps.
Low Signal or Small mP Window (FP Assay) Suboptimal tracer/receptor concentrations; tracer fluorescence is quenched.Re-optimize concentrations; test different fluorophores.[13]
Poor Curve Fit Incorrect compound dilutions; insufficient data points.Prepare fresh dilutions; use a wider concentration range.
High Well-to-Well Variability Pipetting errors; inhomogeneous membrane/receptor suspension.Use calibrated pipettes; ensure thorough mixing.

Conclusion

This application note provides a comprehensive framework for utilizing 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine in in-vitro binding assays. By following the detailed protocols for radioligand and fluorescence polarization assays, researchers can effectively determine the binding affinity and selectivity of this compound for their target of interest. Adherence to best practices in assay development, validation, and data analysis will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery programs.

References

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer Protocols. Retrieved from [Link]

  • He, Y., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, September 21). In Vitro Binding Studies for Bioequivalence Demonstration. Retrieved from [Link]

  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved from [Link]

  • National Center for Biotechnology Information. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • ResearchGate. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • WuXi Biology. (2023, March 27). Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. Retrieved from [Link]

  • Targeted Oncology. (2026, February 17). Adjuvant Selpercatinib Improves EFS in RET Fusion-Positive NSCLC. Retrieved from [Link]

  • MDPI. (2023, July 28). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubMed. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

  • Semantic Scholar. (2024, August 5). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint As. Retrieved from [Link]

  • MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]

Sources

experimental setup for SERT binding assay with piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Setup for SERT Binding Assay with Piperidine Derivatives

Introduction: Targeting the Serotonin Transporter with Piperidine Scaffolds

The serotonin transporter (SERT, or 5-HTT), encoded by the SLC6A4 gene, is a critical monoamine transporter protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This mechanism is fundamental for terminating serotonergic neurotransmission and maintaining synaptic homeostasis. Due to its central role in regulating mood, emotion, and various physiological processes, SERT is a primary pharmacological target for a wide range of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs) used to treat major depressive disorder and anxiety disorders.[2]

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in central nervous system (CNS) agents due to its favorable physicochemical properties that often facilitate blood-brain barrier penetration.[3] Many potent and selective SERT inhibitors, including the SSRI paroxetine and the atypical opioid analgesic meperidine, feature a piperidine core, making this structural class a subject of intense interest in drug discovery.[4]

This document provides a comprehensive guide for researchers to establish a robust and reliable in vitro radioligand binding assay to determine the affinity (Ki) of novel piperidine derivatives for the human serotonin transporter. We will delve into the principles of competitive binding, provide a detailed, field-tested protocol, and explain the rationale behind critical experimental steps to ensure data integrity and reproducibility.

Assay Principle: Competitive Radioligand Binding

To determine the binding affinity of an unlabeled test compound (the "competitor," in this case, a piperidine derivative), we employ a competitive radioligand binding assay.[5] This technique measures the ability of the test compound to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

The core principle relies on the law of mass action.[6] A fixed concentration of SERT-containing membranes and a specific radioligand are incubated together with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding site on SERT, displacing the radioligand. This results in a dose-dependent decrease in the measured radioactivity bound to the membranes.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).[5] This experimentally derived value can then be converted to the inhibition constant (Ki), which represents the true equilibrium dissociation constant of the test compound for the receptor.[7] This conversion is achieved using the Cheng-Prusoff equation.[7][8]

Essential Components and Reagents

Biological Material
  • Source of SERT: Commercially available membrane preparations from HEK293 or CHO cells stably transfected with the human SERT gene are highly recommended for consistency and high receptor density (Bmax).[9][10] Alternatively, native tissue preparations such as porcine or rat brain homogenates can be used.[11][12]

Radioligand
  • [³H]Citalopram: This is a widely used and highly selective radioligand for the SERT orthosteric (S1) binding site.[1][9][13] It possesses high specific activity and excellent affinity (Kd typically in the low nanomolar range), making it an ideal choice.[14]

Reagents and Buffers
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition of this buffer is critical for maintaining the structural and functional integrity of the transporter.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.[4]

  • Non-Specific Binding (NSB) Displacer: A high concentration (e.g., 1 µM) of a potent, structurally distinct SERT inhibitor like Clomipramine or Paroxetine.[9] This is used to saturate all specific binding sites, allowing for the quantification of radioligand binding to non-SERT components.[15][16]

  • Test Compounds: Piperidine derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Scintillation Cocktail: A liquid scintillator (e.g., Ecoscint A, ACS-II) is required to detect the beta emissions from the tritium (³H) isotope.[9]

Equipment
  • 96-well microplates

  • Multi-channel pipettors

  • Cell Harvester / Filtration Apparatus (e.g., Brandel, PerkinElmer)

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[9]

  • Liquid Scintillation Counter

  • Incubator or water bath set to 25°C.

Experimental Workflow & Protocols

The overall workflow is designed to systematically measure total binding, non-specific binding, and the competitive displacement by the test compound.

SERT_Binding_Workflow prep Reagent Preparation (Buffer, Membranes, Ligands) plate Plate Setup (Total, NSB, Competitor Wells) prep->plate Dispense into 96-well plate incubate Incubation (e.g., 60 min @ 25°C) Reaches Equilibrium plate->incubate Add membranes to initiate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Filter Washing (3x with Ice-Cold Buffer) filter->wash dry Dry Filter Mat wash->dry scint Add Scintillation Cocktail & Count Radioactivity (CPM) dry->scint analyze Data Analysis (Calculate IC50 and Ki) scint->analyze

Caption: Workflow for a competitive SERT radioligand binding assay.

Protocol 1: Membrane and Reagent Preparation
  • Thaw Components: Thaw the frozen SERT membrane aliquot, [³H]Citalopram, and NSB displacer on ice.

  • Prepare Assay Buffer: Prepare 500 mL of Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Keep a portion on ice to be used as Wash Buffer.

  • Dilute Membranes: Dilute the membrane preparation in ice-cold Assay Buffer to a final working concentration (e.g., 10-20 µg protein per well). The optimal amount should be determined in preliminary saturation binding experiments but should result in specific binding that is at least 10% of the total radioligand added.

  • Prepare Radioligand Solution: Dilute the [³H]Citalopram stock in Assay Buffer to a final concentration that is approximately at its Kd value (e.g., 1-2 nM).[9] Using a concentration near the Kd provides an optimal balance for detecting competitive inhibition.[15]

  • Prepare Competitor Dilutions: Perform a serial dilution of your piperidine derivative stock solutions in Assay Buffer containing a fixed, low percentage of DMSO to create a range of concentrations. A typical 10-point curve might range from 0.1 nM to 10 µM.

Protocol 2: Assay Execution

This protocol is for a final assay volume of 200 µL per well in a 96-well plate. All additions should be done on ice.

  • Plate Layout: Designate triplicate wells for:

    • Total Binding (TB): Receives radioligand and Assay Buffer only. Represents maximum binding.

    • Non-Specific Binding (NSB): Receives radioligand and a saturating concentration of the NSB displacer (e.g., 1 µM Clomipramine).[9]

    • Competitor Wells: Receives radioligand and one concentration of the piperidine derivative.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to TB wells.

    • Add 50 µL of the NSB displacer solution to NSB wells.

    • Add 50 µL of the appropriate piperidine derivative dilution to the competitor wells.

    • Add 50 µL of the diluted [³H]Citalopram solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation: Seal the plate and incubate for 60-90 minutes at 25°C with gentle shaking.[4] This allows the binding reaction to reach equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.

    • Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This step is critical and must be fast to prevent significant dissociation of the radioligand-receptor complex.[4]

    • Wash each well/filter disc three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Remove the filter mat from the harvester and allow it to dry completely under a heat lamp or overnight.

    • Punch out the filter discs into scintillation vials or use a filter plate compatible with a scintillation counter.

    • Add 4-5 mL of scintillation cocktail to each vial (or the appropriate amount for the plate).

    • Allow the filters to sit in the cocktail for at least 4 hours (or overnight) in the dark to allow the filter to become transparent and to minimize chemiluminescence.

    • Measure the radioactivity in a liquid scintillation counter, expressed as Counts Per Minute (CPM).

Data Analysis and Interpretation

Calculating Specific Binding

First, determine the specific binding for each concentration of your test compound.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

The NSB value should ideally be less than 30% of the Total Binding value to ensure a robust assay window.[17] High non-specific binding can be an issue with hydrophobic compounds and may require optimization of buffer composition or the use of alternative filtration methods like Scintillation Proximity Assays (SPA).[5][17]

Determining the IC50

Plot the percent specific binding against the logarithm of the competitor (piperidine derivative) concentration. The percent specific binding at each competitor concentration is calculated as:

% Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. This analysis will yield the IC50 value for your compound.

Piperidine Derivative Concentration [M] % Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0880.1
5.00E-0855.3
1.00E-07 (Example IC50) 49.8
5.00E-0722.4
1.00E-0610.1
1.00E-053.2
Calculating the Ki using the Cheng-Prusoff Equation

The IC50 is dependent on the concentration of the radioligand used in the assay.[18] To determine the intrinsic affinity of the compound (Ki), which is an assay-independent constant, use the Cheng-Prusoff equation.[7][19]

Cheng_Prusoff cluster_legend Where: formula Ki = IC50 / (1 + [L]/Kd) Ki Ki = Affinity constant of the competitor IC50 IC50 = Experimentally derived 50% inhibitory concentration L [L] = Concentration of radioligand used in the assay Kd Kd = Affinity constant of the radioligand for the receptor

Caption: The Cheng-Prusoff equation for Ki calculation.

For this calculation, you need the Kd of the radioligand ([³H]Citalopram) for the SERT preparation, which must be determined independently via a saturation binding experiment.[17]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Link

  • Analyzing Radioligand Binding Data. GraphPad Software, Inc. Link

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Link

  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. Link

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Link

  • Radiometric Ligand-Binding Assays. Revvity. Link

  • Cell Disruption and Membrane Preparation. Cytiva. Link

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. Link

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. Link

  • Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP (YouTube). Link

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PMC. Link

  • How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate. Link

  • SERT Biochemical Binding Assay Service. Reaction Biology. Link

  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. PMC. Link

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem. Link

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. bioRxiv. Link

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Link

  • [3H]citalopram binding to brain and platelet membranes of human and rat. PubMed. Link

  • [(3)H] citalopram binding to serotonin transporter sites in minnow brains. PubMed. Link

  • Radioligand Binding Assay. Gifford Bioscience. Link

  • Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. Benchchem. Link

  • Receptor Binding Assay - Part 1. DOST-PNRI (YouTube). Link

  • (PDF) Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. Link

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Link

Sources

protocol for evaluating sigma-1 receptor affinity of new compounds

Precision Radioligand Binding Protocol for Sigma-1 Receptor ( R) Affinity Evaluation

Strategic Overview & Mechanism

The Sigma-1 receptor (



Evaluating the affinity of novel compounds for

Why Radioligand Binding?

While Surface Plasmon Resonance (SPR) and TR-FRET offer high-throughput capabilities, Competition Radioligand Binding remains the "Gold Standard" for medicinal chemistry optimization. It provides a direct, thermodynamic measure of ligand affinity (


The Assay Principle

This protocol utilizes


(+)-Pentazocine



1

Assay_PrincipleReceptorσ1 Receptor(Membrane Bound)Complex_HotReceptor-[3H] Complex(Signal Detected)Receptor->Complex_Hot+ RadioligandComplex_ColdReceptor-Compound(Signal Lost)Receptor->Complex_Cold+ High Conc. CompoundRadioligand[3H](+)-Pentazocine(Hot Ligand)Radioligand->Complex_HotCompoundTest Compound(Cold Ligand)Compound->Complex_ColdComplex_Hot->Complex_ColdDisplacement(Competition)

Figure 1: Competitive binding dynamic. As the concentration of the Test Compound increases, it displaces the Radioligand, reducing the detected signal.

Materials & Reagents

Biological Source[3][4][5][6][7]
  • Primary Choice: Guinea Pig Liver (GPL) membranes.[2]

    • Rationale: GPL expresses the highest natural density of

      
      R (
      
      
      fmol/mg), providing a robust signal-to-noise ratio.
  • Alternative: Rat Brain homogenates or HEK293 cells stably overexpressing human

    
    R.
    
Key Reagents
ComponentSpecificationPurpose
Radioligand

(+)-Pentazocine
Selective

R probe.[2][3][4][5][6] Specific Activity >30 Ci/mmol.
Non-Specific Control Haloperidol (10

M) or (+)-Pentazocine (10

M)
Defines non-specific binding (NSB). Haloperidol is a high-affinity sigma antagonist.
Assay Buffer 50 mM Tris-HCl, pH 8.0Optimal pH for

R stability and binding.
Filters Whatman GF/BGlass fiber filters for harvesting membranes.
Blocking Agent 0.5% Polyethyleneimine (PEI)CRITICAL: Pre-soak filters to reduce hydrophobic ligand binding to the glass fibers.

Detailed Protocols

Protocol A: Membrane Preparation (Guinea Pig Liver)

A high-quality membrane prep is the foundation of a reproducible assay.

  • Dissection: Euthanize guinea pig; rapidly remove liver and rinse in ice-cold 0.32 M sucrose.

  • Homogenization: Minced tissue is homogenized in 10 volumes (w/v) of ice-cold 0.32 M sucrose using a Potter-Elvehjem homogenizer (10 strokes).

  • Centrifugation 1 (Debris Removal): Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclear fraction/debris).

  • Centrifugation 2 (Membrane Collection): Supernatant is centrifuged at 31,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in ice-cold 50 mM Tris-HCl (pH 8.0) and re-centrifuge at 31,000 x g. Repeat this wash step twice to remove endogenous ligands.

  • Storage: Resuspend final pellet in 50 mM Tris-HCl (pH 8.0) to a protein concentration of ~2-5 mg/mL. Aliquot and store at -80°C.

Protocol B: Competition Binding Assay

Standard 96-well plate format.

1. Buffer & Filter Preparation:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0 at 37°C.

  • Pre-soak GF/B filter plates in 0.5% PEI for at least 1 hour at 4°C.

2. Plate Setup (Total Volume 250


L):
Well TypeAssay BufferTest CompoundNon-Specific BlockerRadioligand (

(+)-Pent)
Membranes
Total Binding (TB) 150

L
--50

L
50

L
Non-Specific (NSB) 140

L
-10

L (Halo)
50

L
50

L
Test Sample 140

L
10

L (Variable Conc)
-50

L
50

L
  • Radioligand Concentration: Final concentration should be ~3 nM (approx. equal to

    
    ).
    
  • Membrane Concentration: Typically 10-20

    
    g protein per well.
    

3. Incubation:

  • Incubate plates for 120 minutes at 37°C (or RT).

  • Note: 37°C is preferred to ensure thermodynamic equilibrium, though RT is acceptable if the protein is unstable.

4. Termination (Filtration):

  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Rapidly filter the reaction mix through the PEI-soaked GF/B filters.

  • Wash: Wash filters 3 times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0) .

    • Expert Insight: Rapid washing (<10 seconds total) is crucial to prevent dissociation of the bound radioligand.

5. Detection:

  • Dry filters (if using top-read) or add scintillant directly (if using filter-plates).

  • Add 50

    
    L of liquid scintillation cocktail (e.g., Microscint-20).
    
  • Count for 1 minute per well in a scintillation counter (e.g., TopCount or MicroBeta).

Workflow Visualization

Workflowcluster_prepPhase 1: Preparationcluster_assayPhase 2: Assay Assemblycluster_processPhase 3: ProcessingStep1Filter Pre-soak(0.5% PEI, >1 hr)Step3Add Test Compounds(10-point serial dilution)Step1->Step3Step2Membrane Thaw(Dilute to 0.4 mg/mL)Step5Add Membranes(Initiate Reaction)Step2->Step5Step4Add [3H](+)-Pentazocine(Final: ~3 nM)Step3->Step4Step4->Step5Step6Incubation(120 min @ 37°C)Step5->Step6Step7Rapid Filtration & Wash(Ice-cold Tris Buffer)Step6->Step7Step8Scintillation Counting(CPM Measurement)Step7->Step8

Figure 2: Step-by-step workflow from reagent preparation to data acquisition.

Data Analysis & Validation

Calculation of

Raw data (Counts Per Minute - CPM) must be converted to % Inhibition or % Specific Binding.

  • Define Specific Binding:

    
    
    
  • Determine

    
    : 
    Fit the data to a one-site competition non-linear regression model:
    
    
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    • 
      : Determined from the curve.[1]
      
    • 
      : Concentration of radioligand used (e.g., 3 nM).[2]
      
    • 
      : Dissociation constant of 
      
      
      (+)-Pentazocine (must be determined experimentally via saturation binding, typically ~3 nM for GPL).
Validation Criteria (Self-Validating System)

To ensure the assay run is valid, check these parameters:

  • Specific Binding Window: Specific binding should be >70% of Total Binding. If NSB is high (>30%), check the PEI soak or filter washing efficiency.

  • Replicate Variability: CV% between duplicates/triplicates should be <10%.

  • Reference Standard: Always include a known

    
    R ligand (e.g., Haloperidol, 
    
    
    nM) as a positive control.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Sigma 1 Receptor Binding. University of North Carolina at Chapel Hill. [Link][7]

  • Ganapathy, M. E., et al. (1991). Sigma-1 and sigma-2 binding sites in guinea pig liver. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma receptor binding assays. Current Protocols in Pharmacology. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Application Note: Analytical Profiling of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating protocol for the characterization of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine (CAS: 1490666-13-1).

The guide prioritizes First Principles method development, acknowledging that while this specific building block is common in kinase inhibitor synthesis, its specific analytical data is often proprietary. The protocols below are engineered to overcome common challenges: secondary amine tailing in HPLC and fluorine-proton coupling complexity in NMR.

Chemical Identity & Properties

Before instrumental analysis, understand the physicochemical behavior of the analyte to select the correct solvents and buffers.

PropertyDataAnalytical Implication
Structure

Piperidine ring linked via methylene to 4-bromo-3-fluorophenol
Contains a basic secondary amine and a lipophilic halogenated tail.[1]
Formula C₁₂H₁₅BrFNOMW: 288.16 g/mol
pKa (Calc.) ~10.8 (Piperidine NH)Critical: Analyte is positively charged at neutral/low pH. Requires high pH or ion-pairing for retention control.
LogP (Calc.) ~2.8 - 3.2Moderately lipophilic. Soluble in MeOH, ACN, CHCl₃.
Chromophore Bromo-fluoro-phenoxyUV Active: λmax ~270-280 nm (aromatic), ~210 nm (strong).

Experimental Workflow Logic

The following diagram outlines the decision tree for selecting the correct method based on the sample form (Free Base vs. Salt) and the analytical goal (Purity vs. Structure).

AnalyticalWorkflow Sample Sample: 4-[(4-Br-3-F-phenoxy)methyl]piperidine Goal Define Analytical Goal Sample->Goal HPLC_Path Purity / Assay (HPLC) Goal->HPLC_Path Quantitation NMR_Path Structure Verification (NMR) Goal->NMR_Path ID Method_A Method A: High pH (pH 10) (Best Peak Shape) HPLC_Path->Method_A QC / Routine Method_B Method B: Low pH (TFA) (LC-MS Compatible) HPLC_Path->Method_B MS Detection Solvent_CDCl3 Solvent: CDCl3 (Standard) NMR_Path->Solvent_CDCl3 Free Base Solvent_DMSO Solvent: DMSO-d6 (If Salt Form) NMR_Path->Solvent_DMSO HCl/TFA Salt Report Final CoA / Report Method_A->Report Method_B->Report Solvent_CDCl3->Report Solvent_DMSO->Report

Figure 1: Decision matrix for analytical method selection based on sample state and detection requirements.

Part I: HPLC Analysis Protocols

Challenge: The "Piperidine Tailing"

Secondary amines like piperidine interact strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Solution 1 (High pH): Operate at pH > 10 (above the pKa). The amine becomes neutral, eliminating ionic interaction with silanols. (Recommended)

  • Solution 2 (Low pH): Operate at pH < 3. The silanols are protonated (neutral), reducing interaction. Requires a modern "Type B" silica or "Polar Embedded" column.

Protocol A: High pH Method (Recommended for Purity)

This method provides the sharpest peaks and highest resolution for impurities.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (trace impurities) and 275 nm (assay).

  • Gradient:

    Time (min) % A % B
    0.0 95 5
    10.0 10 90
    12.0 10 90
    12.1 95 5

    | 15.0 | 95 | 5 |

Protocol B: LC-MS Compatible Method (Formic Acid)

Use this if mass spectrometry confirmation is required.

  • Column: Phenomenex Kinetex C18 or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Same as above.

  • Note: Peak tailing factor may be slightly higher (1.2–1.5) compared to Method A.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (Tf): < 1.5 (Strict), < 2.0 (Acceptable).

  • Theoretical Plates (N): > 5000.

  • Retention Time (RT): ~6.5 - 7.5 min (varies by column dwell volume).

Part II: NMR Analysis Protocols

Challenge: 19F-1H Coupling

The fluorine atom at position 3 couples with aromatic protons, creating complex splitting patterns (multiplets) that can be confused with impurities.

  • J-Coupling Expectations:

    • ³J(F, H-2): Ortho coupling, ~8–11 Hz.

    • ⁴J(F, H-5): Meta coupling, ~6–8 Hz.

    • ⁵J(F, H-6): Para coupling, < 2 Hz (often broadened singlet).

Sample Preparation[2][3]
  • Mass: 5–10 mg.

  • Solvent: 600 µL CDCl₃ (Chloroform-d) for free base. Use DMSO-d₆ if the sample is a salt (HCl/TFA) to prevent precipitation and sharpen the NH signal.

  • Reference: TMS (0.00 ppm).

Expected ¹H NMR Assignments (500 MHz, CDCl₃)
RegionShift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
Aromatic 7.42dd (or t)1HAr-H5Ortho to Br (deshielded), Meta to F.
Aromatic 6.75dd1HAr-H2Ortho to F (shielded by ether, split by F).
Aromatic 6.62ddd1HAr-H6Ortho to Ether, Para to F.
Linker 3.82d (J=6.5 Hz)2HO-CH ₂-CHEther methylene. Doublet due to CH.
Piperidine 3.15dt2HPip-H2eq, H6eqAdjacent to N (deshielded).
Piperidine 2.65td2HPip-H2ax, H6axAdjacent to N.
Piperidine 1.85m1HPip-H4Methine bridgehead.
Piperidine 1.78d (broad)2HPip-H3eq, H5eqEquatorial protons.
Piperidine 1.25qd2HPip-H3ax, H5axAxial protons.
Amine ~1.8-2.5Broad s1HN-H Varies with concentration/water content.
¹³C NMR Expectations (125 MHz)

Look for doublets in the aromatic region due to C-F coupling.

  • C-F (C3): ~159 ppm (d, J ~245 Hz). Large coupling.

  • C-O (C1): ~158 ppm.

  • C-Br (C4): ~100-110 ppm (Shielded by resonance, split by F).

  • O-CH₂: ~73 ppm.

  • Piperidine C2/6: ~46 ppm.

¹⁹F NMR (470 MHz)
  • Shift: ~ -105 to -115 ppm (Ar-F).

  • Pattern: Multiplet (coupling to H2, H5, H6). Decoupled ¹⁹F{¹H} will appear as a singlet. This is the best purity check for fluorinated impurities.

Data Interpretation & Reporting

Purity Calculation


Note: Exclude solvent peaks and the injection void volume (RT < 1.5 min).
Troubleshooting Guide
  • Problem: Doublet peaks in HPLC?

    • Cause: Atropisomerism (unlikely here) or slow N-inversion/protonation equilibrium.

    • Fix: Increase Column Temp to 40°C or switch to Method A (High pH) to force free-base form.

  • Problem: Missing NH signal in NMR?

    • Cause: Fast exchange with trace water in CDCl₃.

    • Fix: Shake sample with D₂O (NH disappears) to confirm, or use dry DMSO-d₆.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for substituent effects on NMR shifts).
  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link (Protocol for High pH HPLC).

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin. Link (Reference for Ar-F shifts).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BROM-PIP-001 Subject: Troubleshooting purification failures, low yields, and degradation of brominated piperidine intermediates.

Introduction: The Deceptive Scaffold

Welcome to the technical support hub. You are likely here because a seemingly simple molecule—a piperidine ring with a bromine substituent—is behaving erratically.

Brominated piperidines are critical scaffolds in medicinal chemistry, particularly for Suzuki/Buchwald couplings. However, they present a "perfect storm" of purification challenges:

  • High Polarity: The secondary amine (

    
     nitrogen, pKa ~10-11) binds aggressively to silica.
    
  • Amphoteric Instability: The molecule contains a nucleophile (the amine) and an electrophile (the C-Br bond), leading to rapid self-destruction (polymerization) if left as a free base.

  • Detection Issues: They often lack UV chromophores, making them "invisible" during flash chromatography.

This guide moves beyond standard protocols to address the specific mechanistic failures of this class of compounds.

Module 1: Chromatography Challenges (The "Tailing" Issue)

User Question: "My compound streaks across the entire TLC plate and elutes as a broad tail over 20 column volumes. I’m losing mass and resolution. How do I fix this?"

Technical Diagnosis: The secondary amine in the piperidine ring is a strong Lewis base. It forms hydrogen bonds with the acidic silanol groups (


) on the surface of standard silica gel. This non-specific binding causes peak broadening (tailing) and irreversible mass loss.

The Solution: Silanol Shielding You must block the silanol sites before your compound sees them.

Protocol A: The "TEA-Shield" Method (Standard Silica)

Do not just add triethylamine (TEA) to your mobile phase; you must pretreat the column.

  • Slurry Preparation: Slurry your silica gel in your starting mobile phase (e.g., 100% DCM or Hexane) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and pack the column.

  • Equilibration (Critical): Flush the column with 3-5 Column Volumes (CV) of the mobile phase + 1% TEA. This saturates the active silanol sites.

  • The Run: Perform your purification using a mobile phase containing 0.5% TEA .

    • Note: TEA is high boiling. You will need to rotovap at a slightly higher temperature or use an HCl wash (see Module 3) to remove it from your product.

Protocol B: Amine-Functionalized Silica (The "Zero-Base" Method)

If your compound is sensitive to base or you cannot remove TEA later, switch to Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The silica surface is bonded with propyl-amine groups. The surface is already basic, so it repels the basic piperidine, preventing tailing without soluble additives.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without modifiers.

Decision Matrix: Choosing Your Stationary Phase

purification_decision start START: Brominated Piperidine Purification acid_sens Is the C-Br bond or other group acid/base sensitive? start->acid_sens sensitive Use Amine-Silica (KP-NH) (No mobile phase modifiers) acid_sens->sensitive Yes (Labile) robust Can you easily remove TEA/Ammonia later? acid_sens->robust No (Robust) yes_remove Standard Silica + 1% TEA (Pre-equilibrate column) robust->yes_remove Yes no_remove Reverse Phase (C18) Modifier: Ammonium Bicarbonate (pH 10) robust->no_remove No

Figure 1: Decision tree for selecting the optimal stationary phase based on compound stability and downstream processing needs.

Module 2: Stability & Decomposition (The "Black Tar" Issue)

User Question: "My crude reaction mixture looked clean by LCMS, but after concentration, it turned into a black insoluble tar. What happened?"

Technical Diagnosis: You have triggered Intermolecular Self-Alkylation . Brominated piperidines are "Janus" molecules:

  • Head: The secondary amine (Nucleophile).

  • Tail: The Carbon-Bromine bond (Electrophile).

When concentrated as a free base, the amine of Molecule A attacks the C-Br carbon of Molecule B. This displaces bromide and forms a dimer. This dimer reacts with Molecule C, leading to uncontrolled polymerization (the "Black Tar").

The Solution: Kill the Nucleophile You must remove the nucleophilicity of the nitrogen atom immediately after synthesis.

Strategy A: In-Situ Boc Protection (Recommended)

If the piperidine is an intermediate, protect it before purification.

  • Reaction: Add

    
     (1.1 equiv) and weak base (
    
    
    
    ) directly to the crude reaction mixture (if compatible) or after a rough workup.
  • Result: The

    
     group withdraws electrons, rendering the nitrogen non-nucleophilic.
    
  • Benefit: The resulting carbamate is non-polar, stable, and purifies easily on silica with standard Hexane/EtOAc (no TEA needed).

Strategy B: Immediate Salt Formation

If you need the free amine, store it as a salt.

  • Protocol: Dissolve the crude oil in dry Et2O or Dioxane.

  • Precipitation: Add 4M HCl in Dioxane dropwise at 0°C.

  • Filtration: The hydrochloride salt will precipitate. Filter and wash with ether.

    • Why: Protonating the amine (

      
      ) removes its lone pair, preventing it from attacking the C-Br bond.
      

Visualizing the Degradation Pathway

degradation_mechanism cluster_0 The Danger Zone (Free Base) cluster_1 The Safe Zone (Protected) mol_A Piperidine A (Nu: Amine) mol_B Piperidine B (E+: C-Br) mol_A->mol_B Intermolecular Attack (SN2) boc Boc-Protection mol_A->boc Stabilize salt Salt Formation (HCl/TFA) mol_A->salt Stabilize dimer Dimer Species (Still Active) mol_B->dimer polymer Polymer/Tar (Irreversible Loss) dimer->polymer Chain Reaction

Figure 2: Mechanism of self-alkylation in brominated piperidines and stabilization strategies.

Module 3: Physical State (The "Oil" Issue)

User Question: "I purified my compound, but it's a sticky oil that is hard to weigh and handle. Can I make it a solid?"

Technical Diagnosis: Brominated piperidines often have low melting points due to the flexible saturated ring and lack of hydrogen bond donors (if N-substituted) or acceptors. Oils trap solvents and impurities.

The Solution: Salt Selection Converting the free base to a salt increases the lattice energy, often yielding a crystalline solid.

Salt Selection Guide for Piperidines

Salt TypeReagentProcedureProsCons
Hydrochloride HCl in Et2O/DioxaneAdd dropwise to amine in Et2O.High crystallinity, very stable.Hygroscopic; excess HCl can cleave sensitive groups.
Oxalate Oxalic AcidDissolve amine in EtOH; add 1 eq. oxalic acid in EtOH.Excellent for forming solids from oils; non-hygroscopic.Oxalic acid is toxic; salt is acidic.
Fumarate Fumaric AcidSimilar to Oxalate (MeOH/iPrOH).Pharmaceutically acceptable; mild acidity.Solubility can be too high in alcohols.
Trifluoroacetate TFAEvaporate with excess TFA.Good for purification (HPLC).[1]Often remains an oil/gum; hygroscopic.
Module 4: Detection (The "Invisible" Issue)

User Question: "I can't see my compound on the TLC plate under UV (254 nm)."

Technical Diagnosis: The piperidine ring is not aromatic. While the C-Br bond has weak absorbance, it is often insufficient for visualization at standard concentrations.

The Solution: Chemical Staining Do not rely on UV. Use these stains for TLC monitoring:

  • Ninhydrin: (For free amines only). Turns deep red/purple upon heating.

    • Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol.

  • Dragendorff’s Reagent: (Best for tertiary amines/piperidines). Stains orange/brown on a yellow background. High sensitivity for alkaloids.

  • Iodine Chamber: Universal but reversible. Good for quick checks.

  • KMnO4: Will stain the amine (oxidizes the nitrogen), appearing as a yellow/brown spot on purple.

References
  • Teledyne ISCO. (2012).[2] RediSep® Rf Gold Amine Columns: Purification of High pKa Organic Compounds. Application Note AN31. Link

  • Biotage. (2023).[1][3] How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. The Flash Purification Blog.[1] Link

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.Link

  • Reich, H. J. (2023). pKa Data for Organic Compounds.[1][4] University of Wisconsin-Madison. (General reference for amine pKa values).

  • Biotage. (2023).[1][3] Is there an easy way to purify organic amines? The Flash Purification Blog.[1] Link

Sources

troubleshooting low yield in phenoxymethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Phenoxymethylpiperidine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Triage

Before altering your synthetic route, determine where the mass balance is being lost.[1] The synthesis of phenoxymethylpiperidines (a core scaffold in SSRIs like Paroxetine) typically fails due to three specific bottlenecks: competitive N-alkylation , mesylate instability , or pH-dependent extraction losses .[1]

Troubleshooting Logic Flow

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Starting Material (Phenol) Remains Unreacted? CheckTLC->SM_Remains Yes Product_Formed Product Formed in Rxn but Low Isolated Yield? CheckTLC->Product_Formed No (Conversion OK) Route_Choice Which Route? SM_Remains->Route_Choice Williamson Williamson Ether (Mesylate/Halide) Route_Choice->Williamson Mitsunobu Mitsunobu (DEAD/PPh3) Route_Choice->Mitsunobu Mesylate_Check Is Mesylate/Halide Hydrolyzed? Williamson->Mesylate_Check Check Moisture Betaine_Check Betaine Formation Failure? Mitsunobu->Betaine_Check Check Addition Order Workup_Issue Workup/Extraction pH Error Product_Formed->Workup_Issue Check Aqueous Layer

Figure 1: Diagnostic decision tree for identifying yield loss vectors in ether synthesis.

Module A: The Williamson Ether Route (Standard)

This is the industrial standard for scaffolds like Paroxetine. It involves activating the N-protected-4-hydroxymethylpiperidine (alcohol) into a leaving group (LG) and displacing it with a phenoxide.

Common Failure Modes & Solutions
SymptomRoot CauseTechnical Solution
Unreacted Phenol Mesylate Instability The mesylate (Ms) of hydroxymethylpiperidine is thermally unstable and hydrolyzes rapidly in wet solvents. Do not store the mesylate. Prepare it in situ or use immediately.
N-Alkylated Impurity Unprotected Nitrogen If the piperidine nitrogen is secondary (NH), it is a better nucleophile than the phenoxide. Must use N-Boc, N-Cbz, or N-Benzyl protection.
Slow Reaction Lattice Energy / Solubility Potassium phenoxide salts often precipitate in THF/DCM, halting the reaction.[1] Switch to polar aprotic solvents (DMF, DMSO, NMP) to solvate the cation and create "naked" anions.[1]
Optimized Protocol: The "Telescoped" Mesylation-Displacement

Avoids isolation of the unstable mesylate intermediate.

Reagents:

  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Phenol derivative (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DCM (Step 1) / DMF (Step 2)

Step-by-Step:

  • Activation: Dissolve the piperidine alcohol and TEA in anhydrous DCM at 0°C. Add MsCl dropwise. Stir 1h.

    • Checkpoint: TLC should show complete consumption of alcohol.[1]

  • Solvent Swap (Critical): Evaporate DCM under reduced pressure (keep bath <30°C to prevent decomposition). Immediately redissolve the residue in anhydrous DMF.

  • Displacement: Add the Phenol and

    
     to the DMF solution. Heat to 60–80°C .
    
    • Why: Phenoxides are poor nucleophiles for hindered primary carbons without heat.[1]

  • Monitor: Reaction typically requires 4–12 hours.[1]

Module B: The Mitsunobu Alternative

Use this route if your phenol contains base-sensitive groups (e.g., esters) or if the Williamson conditions cause elimination.[1]

FAQ: Why did my Mitsunobu fail?

Q: The reaction turned dark, but no product formed. A: You likely mixed the reagents in the wrong order. The Betaine (DEAD +


) must form before interacting with the alcohol/phenol.
  • Correct Order: Dissolve Phenol + Alcohol +

    
     in THF. Cool to 0°C. Add DEAD/DIAD dropwise last .
    

Q: I have a stubborn emulsion during workup. A: Triphenylphosphine oxide (


) is the culprit.
  • Fix: Triturate the crude residue with cold diethyl ether or hexanes.[1] The product (usually) dissolves, while

    
     precipitates.[1] Filter off the solid before chromatography.[1]
    

Q: My phenol is very acidic (pKa < 6) or very basic. A: Mitsunobu works best for phenols with pKa 8–11. If the phenol is too acidic, the betaine intermediate may protonate prematurely.[1] If too basic, it won't protonate the betaine at all.[1]

Module C: Isolation & Purification (The Hidden Loss)

If LCMS shows conversion but your isolated yield is <40%, the issue is likely pH management during extraction.[1]

The Amphoteric Trap

Phenoxymethylpiperidines are amines (once deprotected) or carbamates.

  • If N-Boc protected: The product is lipophilic. Standard EtOAc/Water extraction works.

  • If N-Benzyl/Methyl (Paroxetine-like): The tertiary amine can be protonated.

Scenario: You wash the organic layer with 1M HCl to remove excess amine base (TEA/Pyridine). Result: Your product protonates, becomes water-soluble, and is discarded with the aqueous waste.[1]

Corrective Action:

  • Check the pH of your aqueous waste. If pH < 9, your amine product is likely in there.[1]

  • Recovery: Basify the aqueous layer to pH 12 (using NaOH) and re-extract with DCM.

References

  • Paroxetine Metabolite Synthesis (Williamson Route)

    • Title: Synthesis of the major metabolites of paroxetine.[1]

    • Source: Clinical Pharmacogenetics Implement
    • Significance: Details the synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)
    • URL:[Link]

  • Mesylate Activation Kinetics

    • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.
    • Source: Der Pharma Chemica.[1]

    • Significance: Validates the instability of the mesyl intermediate and the requirement for low-temperature activ
    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Optimization

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1]

    • Source: N
    • Significance: Provides authoritative mechanisms for betaine formation and troubleshooting pKa-rel
    • URL:[Link]

  • General Ether Synthesis Troubleshooting

    • Title: Williamson Ether Synthesis Mechanism and Conditions.[1][2][3][4][5][6][7]

    • Source: Master Organic Chemistry.[1]

    • Significance: Foundational guide on solvent effects (DMF vs THF)
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Williamson Ether Synthesis with Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds, but its application to complex scaffolds like piperidinols presents unique challenges.[1] This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the Williamson ether synthesis with piperidinol substrates. We focus on the causality behind these issues and provide actionable, step-by-step solutions.

Question 1: My reaction has a very low yield, and I'm recovering a significant amount of my starting piperidinol. What is the likely cause?

Answer: This is the most frequent issue and almost always points to incomplete deprotonation of the piperidinol's hydroxyl group. The alkoxide is the active nucleophile in this Sₙ2 reaction, and if it's not formed efficiently, the reaction will not proceed.[2][3]

Possible Causes & Solutions:

  • Insufficient Base Strength: The pKa of a secondary alcohol, like that on a piperidinol ring, is typically around 17-18. Your base must have a conjugate acid with a significantly higher pKa to ensure complete and irreversible deprotonation.

    • Troubleshooting: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as its byproduct, H₂ gas, simply bubbles out of the reaction.[2][4]

  • Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[5] Strong bases like NaH react violently with water, and any moisture in your solvent or on your glassware will consume the base before it can deprotonate your alcohol.

    • Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle hygroscopic bases like NaH in a glovebox or under a robust inert atmosphere (Argon or Nitrogen).

  • Improper Base Handling: Solid bases like NaH are often sold as a dispersion in mineral oil. This oil can coat the NaH particles, reducing their reactivity.

    • Troubleshooting: Before use, wash the NaH dispersion with anhydrous hexane or pentane under an inert atmosphere. Carefully decant the solvent to isolate the reactive, oil-free NaH powder.

Table 1: Comparison of Common Bases for Piperidinol Deprotonation

BaseTypical pKa of Conjugate AcidSolventKey Considerations
Sodium Hydride (NaH) ~36 (H₂)THF, DMFHighly Recommended. Irreversible deprotonation. Byproduct (H₂) is non-interfering. Requires strict anhydrous conditions.[2][4]
Potassium Hydride (KH) ~36 (H₂)THF, DMFMore reactive than NaH but also requires greater care in handling.[6]
Potassium tert-butoxide (KOtBu) ~19 (t-BuOH)THF, DMFStrong base, but sterically hindered. Can promote elimination with hindered substrates.[7]
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)DMF, AcetonitrileGenerally too weak for complete deprotonation of a secondary alcohol. More suitable for more acidic phenols.[6]

Question 2: My main product is an alkene, not my desired ether. How can I prevent this elimination side reaction?

Answer: This is a classic case of the competing E2 (elimination) reaction pathway dominating over the desired Sₙ2 (substitution) pathway.[8] This outcome is almost entirely dictated by the structure of your alkylating agent and the reaction temperature.[1][7]

Core Principle: The alkoxide formed from your piperidinol is not only a good nucleophile but also a strong base.[9] When it attacks a sterically hindered alkyl halide, it is easier to remove a proton from a beta-carbon (E2) than to access the electrophilic carbon for substitution (Sₙ2).[9]

Solutions:

  • Re-evaluate Your Alkyl Halide: This is the most critical factor. The Sₙ2 reaction works best with methyl and primary alkyl halides. Secondary halides give mixtures, and tertiary halides almost exclusively yield elimination products.[4][7]

    • Action: If you are using a secondary or tertiary halide, your synthesis strategy needs to be reversed. The fragment from the bulky halide should be the alcohol, and the piperidinol fragment should be converted into a leaving group (e.g., a tosylate). However, this is often not synthetically feasible. The best approach is to always use a primary alkylating agent.

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for the elimination pathway.[8]

    • Action: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at room temperature or 50 °C and monitor by TLC or LCMS. Williamson reactions are often run between 50-100 °C, but optimization is key.[5]

  • Use a Less Hindered Base (If Applicable): While NaH is ideal, very bulky alkoxides can themselves favor elimination. If your piperidinol is exceptionally sterically hindered, this can be a contributing factor.[7]

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Competing Pathway Alkoxide Alkoxide AlkylHalide 2°/3° Alkyl Halide Alkoxide->AlkylHalide Reaction Start SN2 SN2 AlkylHalide->SN2 Nucleophilic Attack (Sterically Hindered) E2 E2 AlkylHalide->E2 Proton Abstraction (Sterically Favored) Ether Desired Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a Williamson ether synthesis involving a piperidinol?

A1: Polar aprotic solvents are strongly recommended.[10][11] These solvents solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic. Protic solvents like ethanol or water will form hydrogen bonds with the alkoxide, stabilizing it and drastically reducing its reactivity.[8][10]

Table 2: Recommended Solvents

SolventTypeBoiling Point (°C)Rationale
Tetrahydrofuran (THF) Polar Aprotic66Excellent choice, good for reactions at or below reflux. Easy to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point allows for higher reaction temperatures if needed. Excellent solvating power.[9]
Acetonitrile (MeCN) Polar Aprotic82Good alternative to THF and DMF.[10]
Ethanol (EtOH) Protic78Not Recommended. Solvates the nucleophile, reducing its reactivity. Can also act as a competing nucleophile.[12]

Q2: My alkylating agent is an alkyl chloride, and the reaction is very slow. What can I do?

A2: The reactivity of the leaving group is critical and follows the trend: I > Br > Cl > F.[9] Alkyl chlorides are significantly less reactive than bromides or iodides. You can dramatically accelerate the reaction by performing an in situ Finkelstein reaction. Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. The iodide will displace the chloride to form the much more reactive alkyl iodide in situ, which is then readily consumed by the piperidinol alkoxide.[13]

Q3: My piperidinol has an unprotected secondary amine (N-H). Will this interfere with the O-alkylation?

A3: Yes, this is a critical consideration. The secondary amine can also be alkylated, leading to a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products. While the alcohol (pKa ~17-18) is more acidic than the secondary amine (pKa ~30-40), selectivity depends heavily on the reaction conditions.

  • With a strong base (e.g., 1 equivalent of NaH): You will preferentially deprotonate the more acidic alcohol, favoring O-alkylation.

  • With a weaker base (e.g., K₂CO₃) or excess alkyl halide: You risk significant N-alkylation.

Recommendation: For unambiguous results, protect the piperidine nitrogen before performing the Williamson ether synthesis. A tert-butyloxycarbonyl (Boc) group is a common and effective choice. It can be easily removed later under acidic conditions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Piperidinol

This protocol is a general guideline and should be optimized for your specific substrates.

Materials:

  • 4-Hydroxypiperidine derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Primary alkyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add the piperidinol derivative to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Solvent Addition: Dissolve the piperidinol in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: While stirring, cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the alkoxide is often indicated by a slight color change or the cessation of gas evolution.

  • Alkylating Agent Addition: Add the primary alkyl bromide dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor its progress by TLC or LCMS. A typical reaction time is 2-8 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Note: For basic piperidine compounds, it may be necessary to add 1-2% triethylamine to the eluent to prevent peak tailing on silica gel.

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

  • Williamson ether synthesis - Wikipedia.
  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • Williamson Ether Synthesis - ChemTalk.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | ChemRxiv.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • A kind of purification method of high-purity piperidine - Google P
  • troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem.
  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • Preventing elimination side reactions in Williamson synthesis - Benchchem.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • Williamson Ether Synthesis - Organic Chemistry Tutor.
  • Williamson ether synthesis.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. - Benchchem.
  • Williamson Ether Synthesis - YouTube.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.

Sources

strategies for scaling up the production of research-grade piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Pyridine-to-Piperidine Scale-Up

Introduction

Scaling the production of piperidines—ubiquitous pharmacophores in drugs like fentanyl, paroxetine, and ritalin analogues—presents a unique dichotomy. While the core transformation (reduction of pyridine) appears elementary, the scale-up reality is plagued by catalyst poisoning, thermodynamic runaway, and stubborn stereochemical mixtures.

This guide moves beyond textbook theory to address the "black box" failure modes encountered in the pilot plant. It is structured as a reactive troubleshooting system, designed to answer the specific questions you are asking right now.

Module 1: Heterogeneous Hydrogenation (The Workhorse)

Context: The most common route to piperidines is the catalytic hydrogenation of pyridines.[1] However, the pyridine nitrogen is a potent catalyst poison, often leading to stalled reactions upon scale-up.

Q1: My reaction stalls at 60-70% conversion despite fresh catalyst. Why does this happen only at scale?

A: You are likely experiencing product inhibition or poisoning by the substrate nitrogen , exacerbated by mass transfer limitations at scale.

The Mechanism: The lone pair on the pyridine nitrogen coordinates strongly to the active metal sites (Pd, Pt, or Rh), effectively competing with hydrogen adsorption. As piperidine forms, it is more basic (


) than the starting pyridine (

), often binding even more tightly to the catalyst surface and halting turnover [1].

The Solution: The "Acidic Trick" Protonate the nitrogen to block coordination.[2]

  • Switch Solvent: Move from neutral solvents (MeOH, EtOH) to Glacial Acetic Acid or a mixture of Water/HCl .

  • Mechanism: The protonated pyridinium/piperidinium species cannot coordinate effectively to the metal center, leaving active sites free for

    
     activation [2].
    
  • Catalyst Switch: If you are using Pd/C and it fails, switch to PtO₂ (Adams' Catalyst) or Rh/C . Rhodium is significantly more resistant to nitrogen poisoning than Palladium [3].

Q2: How do I manage the exotherm on a 100g+ scale?

A: Pyridine hydrogenation is highly exothermic (


). In a batch reactor, this heat can trigger a runaway, leading to pressure spikes and potential vessel failure.

Protocol: Safe Scale-Up via Semi-Batch or Flow

  • Batch Approach: Do not load all hydrogen at once. Use a pressure-demand delivery system where

    
     is fed only as fast as it is consumed.
    
  • Flow Chemistry (Recommended): Use a continuous flow hydrogenation reactor (e.g., H-Cube or trickle-bed). This maximizes surface area-to-volume ratio, dissipating heat instantly and allowing for higher pressures (up to 100 bar) which drives the equilibrium toward the product [4].

Visual Guide: Hydrogenation Troubleshooting Logic

Hydrogenation_Troubleshooting Start Problem: Stalled Hydrogenation Check_Solvent Check Solvent pH Start->Check_Solvent Is_Acidic Is media acidic? Check_Solvent->Is_Acidic Add_Acid Action: Switch to AcOH or add 1.1 eq HCl Is_Acidic->Add_Acid No Check_Catalyst Check Catalyst Type Is_Acidic->Check_Catalyst Yes Is_Pd Is catalyst Pd/C? Check_Catalyst->Is_Pd Switch_Cat Action: Switch to PtO2 or Rh/C Is_Pd->Switch_Cat Yes Check_Pressure Check Pressure/Temp Is_Pd->Check_Pressure No Increase_P Action: Increase H2 Pressure (Consider Flow Reactor) Check_Pressure->Increase_P

Figure 1: Decision matrix for diagnosing stalled pyridine hydrogenation reactions.

Module 2: Stereoselective Synthesis (The Precision Tool)

Context: Hydrogenation of substituted pyridines often yields a mixture of cis and trans diastereomers. For pharmaceutical applications, obtaining a single chiral isomer is critical.

Q3: I need the chiral cis-3-substituted piperidine, but I'm getting a racemic mixture. How do I fix this?

A: Heterogeneous hydrogenation typically favors the cis isomer (via syn-addition of


), but "favors" (e.g., 3:1 dr) is insufficient for pharma specs.

The Solution: Biocatalytic Cascades Move away from metal catalysis for chiral targets. Use Imine Reductases (IREDs) .

  • Why: IREDs can perform asymmetric reduction of cyclic imines with perfect stereocontrol (>99% ee/dr).

  • Scale-Up: Recent advances allow one-pot cascades combining Carboxylic Acid Reductase (CAR) , Transaminase (TA) , and IRED .[3] This converts cheap keto-acids directly to chiral piperidines without isolating unstable intermediates [5].

Protocol: Biocatalytic One-Pot Synthesis
  • Substrate: 100mM Keto-acid precursor.

  • Enzyme Mix: Load CAR (to form aldehyde), TA (to form amine/cyclic imine), and IRED (for final reduction).

  • Cofactor Recycling: Add Glucose Dehydrogenase (GDH) and Glucose to recycle NADPH.

  • Conditions: pH 7.5, 30°C, gentle agitation.

  • Result: High yield of chiral piperidine with minimal waste.

Visual Guide: Chemo-Enzymatic Cascade

Biocatalytic_Cascade Start Keto-Acid Precursor Aldehyde Aldehyde Intermediate Start->Aldehyde Reduction Imine Cyclic Imine (Reactive) Aldehyde->Imine Amination & Cyclization CAR CAR Enzyme + ATP/NADPH Aldehyde->CAR Product Chiral Piperidine Imine->Product Asymmetric Reduction TA Transaminase (TA) Imine->TA IRED Imine Reductase (IRED) Product->IRED

Figure 2: Enzymatic cascade for the synthesis of chiral piperidines from achiral precursors.

Module 3: Downstream Processing (The Cleanup)

Context: After the reaction, you face two hurdles: separating the product from unreacted pyridine (azeotrope issues) and removing toxic metal residues (Pd/Pt) to meet ICH Q3D guidelines (<10 ppm).

Q4: I cannot separate piperidine from pyridine by distillation. They co-distill.

A: Piperidine and pyridine form a constant-boiling azeotrope (~92% piperidine / 8% pyridine).[4] Fractional distillation will fail.

The Solution: Chemical Separation

  • Carbonate Formation: Bubble

    
     gas through the mixture. Piperidine (secondary amine) reacts to form a solid carbamate salt. Pyridine (tertiary aromatic amine) does not react.[4]
    
  • Filtration: Filter off the solid piperidine carbamate.

  • Regeneration: Heat the solid or treat with mild acid to release pure piperidine [6].

Q5: My final API has 500 ppm Palladium. Crystallization isn't removing it.

A: Crystallization often occludes metals inside the lattice. You must use active scavenging before the final crystallization step.

Comparative Data: Scavenger Efficiency The following table compares methods for removing Pd from a piperidine reaction stream (Initial Pd: 1200 ppm) [7] [8].

MethodScavenger TypeFinal Pd Content (ppm)EfficiencyNotes
SiliaMetS® Thiol Functionalized Silica< 5 ppmExcellent Best for Pd(II). Fast filtration.
TMT Trimercaptotriazine10-20 ppmGoodForms precipitate; requires fine filtration.
Activated Carbon Adsorption100-200 ppmPoorNon-selective; yield loss common.
Crystallization Physical450 ppmFailTraps Pd in crystal lattice.

Protocol: Silica Scavenging

  • Dissolve crude piperidine product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol (0.5 eq relative to residual metal, or 5-10 wt%).

  • Stir at 50°C for 1-4 hours.

  • Filter through a 0.45 micron pad.

  • Concentrate filtrate.

References

  • RSC Publishing. (2024).[5] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2018). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Biotage. (2023).[6][7] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016).[3][8] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4B3F-PIP Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Purity & Isolation of Aryl Piperidinyl Ethers

Introduction: The Molecule & The Challenge

You are likely synthesizing 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine via a Mitsunobu etherification or nucleophilic substitution (


). This scaffold presents a classic purification paradox:
  • The Basic Handle: The piperidine nitrogen (

    
    ) allows for acid-base extraction.
    
  • The Lipophilic Trap: The halogenated aryl ring (Bromo/Fluoro) increases lipophilicity, making the molecule "sticky" and prone to co-eluting with neutral impurities like Triphenylphosphine oxide (TPPO) or unreacted phenols.

This guide moves beyond standard textbook answers to address the specific physicochemical behavior of this fluorinated ether.

Module 1: Chemical Workup (The "First Line of Defense")

User Question: "I ran a column, but my NMR still shows phenol and TPPO peaks. How do I clean this before chromatography?"

Technical Response: Chromatography is often insufficient for crude Mitsunobu mixtures. You must exploit the basicity of the piperidine ring before the column. The 4-bromo-3-fluorophenol starting material is acidic (


), while your product is basic.
Protocol: The "Reverse-Phase" Acid-Base Extraction

Do not use a standard basic wash.[1] Use this "Trap and Release" method to isolate the amine.

StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc or Ether .Solubilizes all organic components (Product, TPPO, Phenol).
2 Extract with 1M aqueous HCl (3x).CRITICAL: The basic piperidine protonates (

) and moves to the water phase.[2] Neutrals (TPPO) and Acids (Phenols) stay in the organic layer.
3 Discard the Organic Layer. You have just dumped 90% of your TPPO and unreacted phenol.
4 Wash the Aqueous phase with fresh Ether (2x).Removes mechanically trapped neutrals.
5 Basify Aqueous phase with 4M NaOH (to pH > 12).Deprotonates the piperidine salt, returning it to a free base oil.
6 Extract into DCM (3x), Dry (

), & Concentrate.
Recovers the purified amine.

⚠️ Caution: The Ar-Br bond is stable to 1M HCl/NaOH, but avoid prolonged exposure to strong acids at reflux, which could risk hydrolysis of the ether linkage.

Module 2: The "Ghost" Impurity (Triphenylphosphine Oxide)

User Question: "I see a broad peak around 1.6 ppm in proton NMR and a massive peak in Phosphorus NMR. It won't separate on silica."

Technical Response: This is Triphenylphosphine Oxide (TPPO). It is notorious for "streaking" on silica and co-eluting with polar amines.

Solution A: The Zinc Chloride Precipitation (Highly Recommended)

TPPO forms a coordination complex with


 that is insoluble in certain solvents.
  • Dissolve your crude free base in Ethanol or IPA .

  • Add 2.0 equivalents of anhydrous

    
     .
    
  • Stir at Room Temp for 2-4 hours.

  • Filter the white precipitate (This is the

    
     complex).[3]
    
  • Concentrate the filtrate.[4]

  • Note: You may need a quick basic wash (Module 1) to remove residual Zinc salts.

Solution B: Solubility Mismatch (Trituration)

If your product is highly lipophilic (due to the Br/F substitution):

  • Dissolve the crude residue in a minimum amount of Diethyl Ether .

  • Slowly add Hexanes or Pentane while stirring.

  • TPPO often crystallizes out; the fluorinated piperidine ether usually remains in solution. Filter off the solids.[2][3][5][6][7]

Module 3: Solid State Isolation (Salt Formation)

User Question: "My product is a sticky yellow oil. How do I get a nice white solid for storage and stability?"

Technical Response: Free base piperidines are prone to oxidation and are difficult to weigh. Converting to a salt is the best purification step.

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base (from Module 1) in Diethyl Ether or Ethanol .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH).

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous/sticky, recrystallize from Hot Isopropanol (IPA) . The halogenated aryl ring aids crystallinity in alcoholic solvents.

Data: Salt Solubility Profile

Solvent Free Base Solubility HCl Salt Solubility Result
Water Insoluble Soluble Good for extraction
Diethyl Ether Soluble Insoluble Ideal for precipitation
Ethanol Soluble Soluble (Hot) / Insoluble (Cold) Ideal for Recrystallization

| Hexanes | Soluble | Insoluble | Anti-solvent |

Module 4: Chromatographic Troubleshooting

User Question: "My compound streaks on the TLC plate and elutes as a broad blob on the column."

Technical Response: Secondary amines interact with the acidic silanols (


) on silica gel, causing tailing.

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase. This "caps" the silanols.

  • Alternative Stationary Phase: Use Amine-functionalized Silica (NH-Silica). This eliminates the need for TEA and prevents streakiness.

Visual Workflows

Figure 1: Acid-Base Purification Logic

This diagram illustrates the "Trap and Release" mechanism to separate the piperidine from Mitsunobu byproducts.

AcidBaseExtraction Start Crude Mixture (Product, Phenol, TPPO) Acidify Add 1M HCl Extract with EtOAc Start->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Contains TPPO, Phenol) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Piperidine-H+) PhaseSep->AqLayer Discard DISCARD (Removes Neutrals/Acids) OrgLayer->Discard Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify FinalOrg DCM Layer (Free Base Product) Basify->FinalOrg FinalAq Aqueous Waste Basify->FinalAq

Caption: Flowchart demonstrating the selective protonation of the piperidine ring to separate it from neutral TPPO and acidic phenol impurities.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 High TPPO Content Problem->Issue1 Issue2 Tailing on Column Problem->Issue2 Issue3 Oily Product Problem->Issue3 Sol1 ZnCl2 Precipitation or Ether Trituration Issue1->Sol1 Sol2 Add 1% Et3N to Eluent or Use NH-Silica Issue2->Sol2 Sol3 Form HCl Salt Recrystallize (IPA/Et2O) Issue3->Sol3

Caption: Quick-reference decision tree for common purification issues encountered with aryl piperidinyl ethers.

References

  • Mitsunobu Reaction & TPPO Removal

    • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][7] Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org.[7] Chem.2017 , 82, 9931–9936.[7]

  • General Acid-Base Extraction Protocols

    • Acid-Base Extraction: Separating Amines from Neutrals. University of Massachusetts Amherst, Chemistry Dept.
  • Piperidine Salt Crystallization

    • Application Notes and Protocols for the Purification of Piperidine Reaction Products.[2] BenchChem Technical Guides.

  • Synthesis of Fluorinated Piperidine Ethers

    • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold.ChemMedChem (via PMC).

Sources

Validation & Comparative

Navigating the Halogenated Landscape: A Comparative Guide to the Structure-Activity Relationship of Phenoxymethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the addition of a halogen atom can dramatically alter the pharmacological profile of a molecule. This guide delves into the compelling structure-activity relationships (SAR) of halogenated phenoxymethylpiperidines, a chemical scaffold that has given rise to significant therapeutic agents. We will explore how the type and position of halogen substituents on the phenoxy ring, as well as modifications to the piperidine moiety, influence their interaction with key biological targets, primarily the sigma (σ) receptors and the serotonin transporter (SERT). This in-depth analysis is supported by comparative experimental data and detailed protocols to provide a practical resource for researchers in drug discovery and development.

The Significance of Halogenation in Phenoxymethylpiperidine Scaffolds

The phenoxymethylpiperidine core is a privileged structure in neuropharmacology, most famously represented by the selective serotonin reuptake inhibitor (SSRI) paroxetine. Halogenation is a key strategy employed to modulate the physicochemical properties of these compounds, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates their binding affinity, selectivity, and functional activity at their respective protein targets. Understanding the nuances of these halogen-driven effects is paramount for the rational design of novel and improved therapeutics.

Comparative Analysis of Halogenated Phenoxymethylpiperidines

The biological activity of halogenated phenoxymethylpiperidines is profoundly influenced by the nature and placement of the halogen on the phenoxy ring. The following tables summarize the in vitro binding affinities of various halogenated analogues at the σ-1 and σ-2 receptors, and the serotonin transporter.

Sigma (σ) Receptor Ligands

Several halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential ligands for σ receptors. The data reveals that substitutions on the phenoxy ring significantly impact binding affinity and selectivity.

Table 1: In Vitro Binding Affinities (Ki, nM) of Halogenated 4-(Phenoxymethyl)piperidines at σ-1 and σ-2 Receptors

CompoundN-SubstituentPhenoxy Ring Substituentσ-1 Ki (nM)σ-2 Ki (nM)σ-2/σ-1 Selectivity Ratio
1 -CH2CH2F4-Iodo1.833.118.4
2 -CH2CH2F4-Bromo2.545.218.1
3 -CH2CH2F3-Bromo3.168.522.1
4 -CH2CH2FPentafluoro24.336114.9
5 -(trans)-CH=CH-I4-Cyano0.383.910.3

Data compiled from a study on potential radiolabeled probes for σ-1 receptors.[1]

The results indicate that electron-withdrawing groups on the phenoxy ring, such as iodo, bromo, and cyano groups, are well-tolerated and can lead to high-affinity ligands.[1] The N-substituent also plays a crucial role in determining the affinity and selectivity for σ receptors.[1]

Serotonin Transporter (SERT) Inhibitors

The most prominent example of a halogenated phenoxymethylpiperidine is paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) with a 4-fluorophenyl group.[2] Structure-activity relationship studies on paroxetine analogues have shed light on the importance of the halogen substituent.

Table 2: Inhibition of Serotonin (5-HT) Transport by Halogenated Paroxetine Analogues

Compound4-Phenyl SubstituentInhibition of 5-HT Transport (IC50, nM)
Paroxetine 4-Fluoro4 ± 1
Br-Paroxetine 4-Bromo40 ± 20
I-Paroxetine 4-Iodo180 ± 70

Data from a study on the chemical and structural investigation of the paroxetine-human serotonin transporter complex.[3][4]

These findings demonstrate that while a halogen at the 4-position of the phenyl ring is important, the nature of the halogen significantly impacts potency. The smaller and more electronegative fluorine atom in paroxetine results in the most potent inhibition of serotonin transport.[3][4] This highlights the delicate balance of steric and electronic factors in the binding pocket of SERT.

Key Biological Targets and Their Signaling Pathways

To fully appreciate the structure-activity relationships of these compounds, it is essential to understand the biological machinery they interact with.

The Sigma-1 (σ1) Receptor Signaling Pathway

The σ-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5][6] It plays a crucial role in regulating cellular stress responses and calcium signaling.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1 Sigma1 BiP->Sigma1 Binds in resting state Sigma1->BiP Dissociation IP3R IP3R Sigma1->IP3R Stabilization Ca_ER Ca2+ release IP3R->Ca_ER Ca_Mito Ca2+ uptake ATP ATP Production Ca_Mito->ATP Ligand Ligand Ligand->Sigma1 Agonist binding Cellular_Stress Cellular_Stress Cellular_Stress->Sigma1 Activation Ca_ER->Ca_Mito

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

Under normal conditions, the σ-1 receptor is associated with the binding immunoglobulin protein (BiP).[5] Upon stimulation by ligand binding or cellular stress, the σ-1 receptor dissociates from BiP and modulates the activity of various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[5][6] By stabilizing the IP3R, the σ-1 receptor facilitates calcium signaling from the ER to the mitochondria, which is vital for cellular energy production and survival.[5]

The Serotonin Transporter (SERT) Transport Cycle

SERT is a member of the SLC6 family of neurotransmitter transporters and is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling.[7][8] This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions and the counter-transport of potassium (K+) ions.

sert_cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Outward_Open Outward-Open (SERT) Outward_Occluded Outward-Occluded (SERT-Na+-Cl--5HT) Outward_Open->Outward_Occluded 1. Binding Inward_Open Inward-Open (SERT-Na+-Cl--5HT) Outward_Occluded->Inward_Open 2. Conformational Change Inward_Occluded Inward-Occluded (SERT-K+) Inward_Open->Inward_Occluded 3. Release & K+ Binding Inward_Occluded->Outward_Open 4. Reorientation Na_in Na+ Cl_in Cl- 5HT_in 5-HT Na_out Na+ Cl_out Cl- 5HT_out 5-HT K_in K+ K_out K+

Caption: Simplified schematic of the SERT transport cycle.

The transport cycle begins with the binding of Na+, Cl-, and serotonin to the outward-facing conformation of SERT.[9][10][11] This triggers a conformational change, leading to an occluded state, followed by an inward-facing conformation where serotonin and the ions are released into the cytoplasm.[9][10][11] The binding of intracellular K+ facilitates the reorientation of the transporter to its outward-facing state, ready for another cycle.[9][10][11] SSRIs like paroxetine bind to the central binding site of SERT, locking it in an outward-open conformation and preventing the reuptake of serotonin.[7]

Experimental Protocols

To aid researchers in the evaluation of novel halogenated phenoxymethylpiperidines, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of a Representative Halogenated Phenoxymethylpiperidine

Synthesis of 1-Benzyl-4-(4-fluorophenoxymethyl)piperidine

This protocol describes a common synthetic route for N-substituted phenoxymethylpiperidines.

Step 1: Synthesis of 4-(4-Fluorophenyl)piperidine

  • Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (45.0 mmol, 12.0 g) in 100 mL of methanol.[12]

  • Add 1.0 g of Palladium(II) hydroxide on carbon (Pd(OH)2/C) to the solution.[12]

  • Hydrogenate the resulting suspension under 200 psi of H2 in a stainless steel bomb for two days.[12]

  • Filter the suspension through a pad of celite and concentrate the filtrate in vacuo to obtain 4-(4-fluorophenyl)piperidine as a viscous oil (7.5 g, 94% yield).[12]

Step 2: Alkylation to form the Phenoxymethyl ether This is a general procedure that can be adapted.

  • To a solution of 4-(hydroxymethyl)piperidine in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add the desired halogenated phenol (e.g., 4-fluorophenol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired phenoxymethylpiperidine.

Step 3: N-Alkylation/Arylation

  • Dissolve the product from Step 2 in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., K2CO3) and the desired alkylating or arylating agent (e.g., benzyl bromide).

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final product.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ-1 receptor.

Materials:

  • Membrane preparations from cells expressing σ-1 receptors (e.g., guinea pig brain or CHO cells).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the membrane preparation, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add -pentazocine to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Serotonin (5-HT) Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT.

Materials:

  • Synaptosomes prepared from rat brain tissue or cells stably expressing human SERT.

  • Radiolabeled serotonin: [3H]5-HT.

  • Assay buffer: Krebs-Ringer bicarbonate buffer, pH 7.4.

  • Test compounds at various concentrations.

  • Reference inhibitor (e.g., paroxetine or citalopram).

  • Scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes or cells with various concentrations of the test compound or reference inhibitor in the assay buffer.

  • Initiate the uptake by adding a fixed concentration of [3H]5-HT.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor or by conducting the assay at 0-4°C.

  • Calculate the percent inhibition of [3H]5-HT uptake for each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve.

Conclusion

The structure-activity relationship of halogenated phenoxymethylpiperidines is a rich and complex field, offering fertile ground for the discovery of novel therapeutics. This guide has provided a comparative analysis of how halogenation impacts the biological activity of this important scaffold, with a focus on their interactions with σ receptors and the serotonin transporter. The provided data, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers, empowering them to make informed decisions in the design and evaluation of new chemical entities. As our understanding of the intricate interactions between ligands and their protein targets continues to grow, the strategic use of halogens will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • Serotonin transporter - Wikipedia. (2024, February 15). Retrieved from [Link]

  • Coleman, J. A., & Gouaux, E. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Proceedings of the National Academy of Sciences, 118(48), e2113824118.
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed. (2023, January 19). Retrieved from [Link]

  • Mach, R. H., et al. (1997). Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(5), 695–705.
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58023.
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 733.
  • Sigma-1 receptor - Wikipedia. (2024, February 1). Retrieved from [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Coleman, J. A., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Ladefoged, L. K., et al. (2019). Conformational dynamics of the human serotonin transporter during substrate and drug binding.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610.
  • Mori, T., et al. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Cell and Developmental Biology, 9, 700938.
  • Paroxetine | C19H20FNO3 | CID 43815 - PubChem. (n.d.). Retrieved from [Link]

  • Andersen, J., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports, 6(1), 1-12.
  • Hyttel, J. (1987). Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine. Journal of Pharmacology and Experimental Therapeutics, 242(1), 364-371.
  • Khan, A., et al. (2015). Comparrative Assay of Citalopram in Different Media. International Journal of Pharmaceutical Sciences and Research, 6(5), 2066-2070.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Popa, D., et al. (2000). Serotonin reuptake inhibition by citalopram in rat strains differing for their emotionality. Psychopharmacology, 148(1), 1-8.
  • López, S., et al. (2006). Inhibition of [3H]citalopram binding to the rat brain serotonin transporter by Amaryllidaceae alkaloids. Planta Medica, 72(5), 458-461.
  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).
  • Patel, K., et al. (2021). Pharmacological Investigation of Fluoro, Iodo and Hydroxy Derivative of Chloro Substituted Homoisoflavonoids. Asian Journal of Organic & Medicinal Chemistry, 6(1), 23-28.
  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. (2005, May 5). Retrieved from [Link]

  • Engelstoft, M., & Hansen, J. B. (1996). Synthesis and 5HT modulating activity of stereoisomers of 3-phenoxymethyl-4-phenylpiperidines. Acta Chemica Scandinavica, 50, 164-169.
  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
  • Gáspár, A., et al. (2015). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. Revista de Chimie, 66(8), 1227-1230.
  • Spetea, M., et al. (2021). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. Scientific Reports, 11(1), 1-15.
  • Vandeputte, M. M., et al. (2022). Covalent and Visible‐Light Photoswitchable Derivatives of the Potent Synthetic Opioid Isotonitazene and Other Nitazenes.
  • Dudek, A., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 11, 1356009.
  • Gröger, H. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
  • Binding affinity (K i ) values of selected compounds to opioid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Akhtar, M., et al. (1978).
  • Spetea, M., et al. (2017). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists with Antinociceptive Activity Devoid of Motor Impairment. Journal of Medicinal Chemistry, 60(10), 4237-4249.
  • Shabat, D., et al. (2016). ortho-Chlorination of phenoxy 1,2-dioxetane yields superior chemiluminescent probes for in vitro and in vivo imaging. Organic & Biomolecular Chemistry, 14(34), 8045-8050.
  • Křen, V., et al. (2022). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 27(23), 8466.
  • Kumar, A., et al. (2024). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Medical and Pharmaceutical Journal, 5(1), 97-105.

Sources

comparing the selectivity of fluorinated vs. non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, yet its high basicity (


) and conformational flexibility often lead to poor bioavailability, rapid metabolic clearance, and off-target promiscuity (specifically hERG inhibition).

This guide objectively compares Non-Fluorinated Piperidines against Fluorinated Analogues (3-F, 4-F, 3,3-difluoro) . Experimental data confirms that strategic fluorination is not merely a steric block but a profound electronic modulator that:

  • Depresses Basicity: Lowers

    
     by 1.0–2.5 units, enhancing membrane permeability and reducing lysosomal trapping.
    
  • Locks Conformation: Exploits the gauche effect to pre-organize ligand binding, reducing entropic penalties.

  • Enhances Selectivity: Significantly mitigates hERG liability by reducing the cationic character required for channel blocking.

Part 1: The Physicochemical Shift

The most immediate impact of fluorination is the modulation of the amine's basicity. The strong electronegativity of fluorine withdraws electron density from the nitrogen lone pair via the


-framework (inductive effect).
Comparative Data: Basicity and Lipophilicity[1][2]

The following table summarizes the physicochemical shifts observed when modifying the piperidine core.

ScaffoldSubstitution

(Conj. Acid)

(vs. Parent)
Impact on LogD

Piperidine None11.2 Baseline
4-Fluoropiperidine 4-F (Equatorial)10.4 -0.8Slight Increase
3-Fluoropiperidine 3-F (Axial/Eq)9.4 -1.8Significant Increase
3,3-Difluoropiperidine 3,3-di-F8.5 -2.7High Increase

Technical Insight: At physiological pH (7.4), unsubstituted piperidine (


 11.2) is >99.9% protonated. This high cationic charge hinders passive diffusion across lipid bilayers.
  • 3-Fluoropiperidine (

    
     9.4):  At pH 7.4, the fraction of neutral species increases by nearly two orders of magnitude compared to the parent. This drives the observed increase in LogD (distribution coefficient) and improves blood-brain barrier (BBB) penetration.
    

Part 2: Conformational Steering (The Gauche Effect)

Unlike non-fluorinated piperidines, which flip rapidly between chair conformers with minimal energy barriers, fluorinated piperidines exhibit distinct conformational preferences due to the fluorine gauche effect .

Mechanism

In 3-fluoropiperidine (protonated form), the C-F bond prefers to be axial , anti-parallel to the N-H bond. This is driven by:

  • Charge-Dipole Interaction: Stabilization between the electronegative Fluorine and the positively charged Nitrogen (

    
    ).
    
  • Hyperconjugation: Donation of electron density from the

    
     bond into the low-lying 
    
    
    
    antibonding orbital.

Result: The molecule is "pre-organized." When the drug enters the protein binding pocket, it does not lose as much entropy as a flexible non-fluorinated piperidine, effectively increasing binding affinity (


).

Part 3: Selectivity and hERG Avoidance

One of the primary reasons to switch from piperidine to a fluorinated analogue is to mitigate cardiotoxicity risks associated with the hERG potassium channel.

  • The hERG Pharmacophore: The hERG channel pore typically binds lipophilic molecules with a basic amine (positively charged at pH 7.4) via

    
    -cation interactions with Tyr652 and Phe656 residues.
    
  • The Fluorine Solution: By lowering the

    
     (e.g., to 8.5–9.5), the concentration of the cationic species is reduced. Furthermore, the electron-withdrawing fluorine reduces the electron density on the aromatic rings often attached to the piperidine, weakening the 
    
    
    
    -stacking interactions.

Case Data (MK-0731 Example): In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck demonstrated that introducing a fluorine at the 3-position of a piperidine ring reduced the


 from ~10.5 to ~8.5. This modification maintained potency but abolished hERG affinity , rescuing the compound series.

Part 4: Experimental Protocols

To validate these effects in your own lead series, use the following self-validating protocols.

Protocol A: Potentiometric Determination

Objective: Accurately measure the basicity shift induced by fluorination.

  • Preparation: Dissolve 5 mg of the test compound (fluorinated vs. non-fluorinated) in 20 mL of ionic strength-adjusted water (

    
     KCl).
    
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the solution to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (standardized) under inert gas (

      
      ) purge to exclude 
      
      
      
      .
    • Record pH vs. Volume added.

  • Data Analysis: Use the Bjerrum plot method or Gran plot to determine the equivalence point. The pH at the half-equivalence point represents the

    
    .
    
  • Validation: Run a standard (e.g., Quinine) alongside. Acceptance criteria: Experimental

    
     must be within 
    
    
    
    of literature value.
Protocol B: Microsomal Stability Assay

Objective: Compare metabolic clearance rates (blocking the soft spot).

  • Incubation System:

    • Test Compound: 1

      
       (final concentration).
      
    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    

Part 5: Visualization of Mechanisms

Diagram 1: The Selectivity & Conformation Workflow

This diagram illustrates how fluorination alters the physical properties of the piperidine ring to drive selectivity.

FluorineEffect Piperidine Piperidine Scaffold (pKa ~11.2) Fluorination Strategic Fluorination (3-F or 3,3-diF) Piperidine->Fluorination pKa_Drop Basicity Depression (pKa 8.5 - 9.5) Fluorination->pKa_Drop Inductive Effect Gauche Gauche Effect (Sigma C-H -> Sigma* C-F) Fluorination->Gauche Stereoelectronic Effect Neutral_Species Increased Neutral Fraction at pH 7.4 pKa_Drop->Neutral_Species hERG_Avoid Reduced hERG Binding (Cation Avoidance) pKa_Drop->hERG_Avoid Permeability Enhanced Membrane Permeability Neutral_Species->Permeability Rigidity Conformational Lock (Axial Preference) Gauche->Rigidity Binding Reduced Entropy Loss (Higher Affinity) Rigidity->Binding

Caption: The dual-pathway mechanism by which fluorination improves piperidine performance: electronic modulation (top) and conformational locking (bottom).

Diagram 2: Experimental Validation Workflow

This diagram outlines the decision tree for validating the fluorinated analogue.

ValidationFlow cluster_0 Physicochemical Validation cluster_1 Biological Validation Start Candidate Design (F-Piperidine) pKa_Test Potentiometric Titration (Protocol A) Start->pKa_Test Metab_Test Microsomal Stability (Protocol B) Start->Metab_Test LogD_Test Shake-Flask LogD7.4 pKa_Test->LogD_Test Decision Compare vs Parent LogD_Test->Decision hERG_Test Patch Clamp Assay Metab_Test->hERG_Test hERG_Test->Decision Success Advance Candidate Decision->Success pKa < 9.5 Clearance < 50% Fail Redesign Pattern Decision->Fail hERG IC50 < 10uM

Caption: Step-by-step experimental workflow to validate the superiority of the fluorinated scaffold over the parent piperidine.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Discovery of 3-Fluoropiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4545. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

A Head-to-Head Comparison of Novel Sigma-1 Receptor Ligands: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sigma-1 Receptor as a High-Value Therapeutic Target

The Sigma-1 receptor (S1R) has emerged from relative obscurity to become a focal point of intense research and drug development for a host of neurological and psychiatric disorders.[1] Unlike traditional membrane-bound receptors, S1R is a unique, ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] This strategic position allows it to act as a dynamic modulator of cellular stress responses, regulating critical processes such as calcium homeostasis, ion channel activity, neuroinflammation, and autophagy.[2][3][4]

Dysfunction in S1R signaling has been implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), neuropathic pain, and depression.[1][5][6][7] Consequently, the development of novel ligands that can precisely modulate S1R function—acting as either agonists to enhance its protective capabilities or antagonists to block detrimental signaling—represents a promising therapeutic strategy.

This guide provides a comprehensive, head-to-head comparison of several leading novel S1R ligands currently in preclinical and clinical development. We will delve into their binding affinities, selectivity profiles, and functional activities, supported by experimental data. Furthermore, we will provide detailed protocols for key assays to empower researchers to validate and expand upon these findings in their own laboratories.

The Central Role of S1R at the ER-Mitochondria Interface

The function of S1R is intrinsically linked to its subcellular location at the MAM. Under normal physiological conditions, S1R is bound to another chaperone, BiP (Binding-immunoglobulin Protein). Upon cellular stress or stimulation by an agonist ligand, S1R dissociates from BiP and is free to interact with and modulate a variety of protein targets, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), a key regulator of ER calcium release. This modulation is critical for maintaining cellular homeostasis and promoting neuronal survival.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion ER_Lumen ER Lumen BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3R Ca2+ Channel Ca_uptake Ca2+ Uptake IP3R->Ca_uptake Ca2+ Flux Mito_Matrix Mitochondrial Matrix Homeostasis Cellular Homeostasis & Survival Ca_uptake->Homeostasis Promotes Stress Cellular Stress or Agonist Ligand Stress->S1R_inactive Activation S1R_active->IP3R Modulates

Figure 1. S1R activation pathway at the ER-Mitochondria interface.

Profiles of Novel S1R Ligands

Here we profile four promising S1R agonists and one antagonist, highlighting their distinct chemical properties and therapeutic potential.

S1R Agonists: Enhancing Neuroprotective Pathways
  • Pridopidine: A highly selective S1R agonist, Pridopidine is in late-stage clinical development for Huntington's disease (HD) and ALS.[1][2] Its mechanism is thought to involve the S1R-dependent enhancement of brain-derived neurotrophic factor (BDNF) expression, restoration of mitochondrial function, and correction of abnormal intracellular Ca2+ signaling in diseased neurons.[2][8] Preclinical studies show it protects neurons from mutant Huntingtin (mHTT) toxicity and improves motor function in animal models of neurodegeneration.[7][8]

  • Cutamesine (SA4503): A potent and highly selective S1R agonist, Cutamesine has demonstrated significant antidepressant and neuroprotective effects in preclinical models.[6] It has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, protect neurons from oxidative stress-induced cell death, and enhance brain plasticity.[9][10] It is being investigated for recovery after ischemic stroke and for ALS.[6][11]

  • Blarcamesine (ANAVEX 2-73): This orally available small molecule is a mixed S1R agonist and muscarinic receptor modulator.[4][12] It is currently in clinical trials for Alzheimer's disease, Parkinson's disease dementia, and Rett syndrome.[4][5][13] Blarcamesine's proposed mechanism involves restoring cellular homeostasis by modulating calcium signaling and mitochondrial function, thereby exerting anti-amnesic and neuroprotective effects.[5][12]

  • AF710B (ANAVEX 3-71): A dual-target ligand, AF710B acts as a highly potent and selective allosteric agonist of the M1 muscarinic receptor and an agonist of the S1R.[14][15][16][17][18] This unique profile is being leveraged for the treatment of Alzheimer's disease. In preclinical models, AF710B mitigated cognitive deficits, reduced amyloid and tau pathologies, and decreased neuroinflammation.[14][15][19]

S1R Antagonists: A Novel Approach for Pain Modulation
  • E-52862 (MR309): As a potent and highly selective S1R antagonist, E-52862 represents a first-in-class therapeutic approach for neuropathic pain.[20][21] By blocking S1R, E-52862 inhibits the sensitization of pain pathways in the central nervous system.[22] It has demonstrated significant efficacy in reducing mechanical and cold hypersensitivity in multiple preclinical pain models and has undergone Phase II clinical trials.[20][23]

Head-to-Head Quantitative Comparison

The efficacy and therapeutic window of a novel ligand are defined by its binding affinity (Ki) and functional potency (EC50/IC50). The following table summarizes the key quantitative data for the selected S1R ligands, providing a basis for direct comparison.

Causality Behind the Data:

  • Ki (Inhibition Constant): This value represents the concentration of a ligand required to occupy 50% of the target receptors in a competition binding assay. A lower Ki indicates a higher binding affinity. It is a direct measure of how tightly the drug "sticks" to the receptor.

  • Selectivity Ratio: This is a critical parameter for predicting potential off-target side effects. A high selectivity ratio (e.g., Ki at S2R / Ki at S1R) indicates that the ligand binds preferentially to S1R, which is highly desirable.

  • Functional Potency (EC50/IC50): While Ki measures binding, functional potency measures the biological effect. The EC50 (half-maximal effective concentration) for an agonist is the concentration that produces 50% of the maximum possible response. The IC50 (half-maximal inhibitory concentration) for an antagonist is the concentration that blocks 50% of the agonist response. These values are crucial for determining the doses required for therapeutic efficacy.

LigandTypeS1R Affinity (Ki/IC50)S2R Affinity (Ki/IC50)Other Key Targets (Affinity)S1R Selectivity (vs. S2R)Functional Potency (EC50/IC50)
Pridopidine Agonist~70-80 nM[7]5450 nM (Ki)[16]Dopamine D2 (~2950 nM, Ki)[16]~78-foldMid-nanomolar range (EC50)¹[24]
Cutamesine (SA4503) Agonist17.4 nM (IC50)[25]1784 nM (IC50)[25]-~103-foldPotentiates NGF-neurite outgrowth at >10 nM[9]
Blarcamesine Agonist~860 nM (IC50)Not specifiedMuscarinic M1 (~5000 nM)[5]Not specifiedFunctionally active in vivo[12][26]
AF710B AgonistPotent & Selective[14][15]Low affinityM1 Muscarinic (Allosteric Agonist)[14][15]HighRescues synapse loss at 30 nM[14][15][17]
E-52862 (MR309) Antagonist17 nM (Ki)[23]>1000 nM (Ki)[23]5-HT2B (328 nM, Ki)[23]>58-foldInhibits Ca²⁺ response in vitro[23]

¹Functional potency determined in a nuclear condensation assay protecting against mHTT toxicity.

Key Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following methods include critical steps, such as the determination of non-specific binding and the use of reference compounds, which are essential for robust and reproducible data generation.

Experimental Workflow: Ligand Characterization Cascade

A logical progression of experiments is crucial for characterizing a novel S1R ligand. The typical workflow moves from initial binding characterization to functional validation and finally to in vivo efficacy.

start Novel Compound Synthesis binding Step 1: Radioligand Binding Assay (Determine Ki at S1R & S2R) start->binding selectivity Step 2: Selectivity Screening (Panel of >100 other receptors) binding->selectivity High Affinity & Selectivity? functional Step 3: In Vitro Functional Assay (e.g., Calcium Mobilization) selectivity->functional Clean Profile? invivo Step 4: In Vivo Disease Model (e.g., Neuropathic Pain Model) functional->invivo Potent Agonist or Antagonist? pkpd Step 5: PK/PD & Tox Studies invivo->pkpd Efficacious? clinical Clinical Trials pkpd->clinical Safe?

Figure 2. Typical experimental workflow for novel S1R ligand characterization.

Protocol 1: S1R Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a known radioligand.

  • Objective: To determine the Ki of a test compound at the human Sigma-1 Receptor.

  • Principle: This is a competitive inhibition assay. A constant concentration of a high-affinity radioligand (-pentazocine) is incubated with a source of S1R (e.g., guinea pig brain membrane homogenate) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound is measured, and the IC50 of the test compound is determined, from which the Ki is calculated.

Materials:

  • Membrane Preparation: Guinea pig brain membranes, prepared and stored at -80°C.

  • Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions in assay buffer.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

  • Apparatus: 96-well microplate, liquid scintillation counter, glass fiber filters (GF/B type), cell harvester.

Step-by-Step Methodology:

  • Thaw Reagents: Thaw the membrane preparation on ice. Prepare serial dilutions of your test compound.

  • Prepare Assay Plate: In a 96-well plate, add reagents in the following order:

    • 25 µL of assay buffer (for Total Binding) OR 25 µL of 10 µM Haloperidol (for NSB) OR 25 µL of test compound dilution.

    • 25 µL of -pentazocine diluted in assay buffer to a final concentration of ~5 nM.

    • 50 µL of thawed membrane preparation (typically 100-200 µg protein).

  • Incubation: Incubate the plate for 120 minutes at 37°C with gentle shaking. The choice of temperature and time is to ensure the binding reaction reaches equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours in the dark.

  • Data Analysis:

    • Measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: S1R Functional Assay - Calcium Mobilization

This protocol assesses the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular calcium mobilization, a known downstream effect of S1R modulation.

  • Objective: To determine if a test compound acts as an S1R agonist or antagonist by measuring changes in intracellular calcium ([Ca²⁺]i).

  • Principle: S1R activation modulates IP3R-mediated calcium release from the ER. This protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺. An agonist will induce a Ca²⁺ response, while an antagonist will block the response induced by a known agonist.

Materials:

  • Cell Line: A human cell line endogenously expressing S1R (e.g., SH-SY5Y neuroblastoma cells).

  • Fluorescent Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: PRE-084 or Cutamesine (SA4503).

  • Apparatus: 96-well black, clear-bottom plate; fluorescence plate reader with automated injection capability (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add 100 µL/well of Fluo-4 AM loading solution (prepared in assay buffer according to the manufacturer's instructions, often with probenecid to prevent dye extrusion).

    • Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL/well of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a separate "compound plate" with your test compounds and the reference agonist at 2x the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the reader to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.

    • For Agonist Testing: Record a stable baseline fluorescence for 15-20 seconds. The instrument will then automatically inject 100 µL from the compound plate (containing your test compound) and continue recording the fluorescence signal for 2-3 minutes to capture the calcium transient.

    • For Antagonist Testing: First, pre-incubate the cells with your test compound for 15-30 minutes. Then, place the plate in the reader, establish a baseline, and inject the reference agonist (e.g., PRE-084). An antagonist will blunt or block the calcium signal typically induced by the agonist.

  • Data Analysis:

    • The change in fluorescence (F/F₀) is plotted against time.

    • For agonists, calculate the peak fluorescence response and plot against concentration to determine the EC50.

    • For antagonists, calculate the inhibition of the reference agonist's response and plot against concentration to determine the IC50.

Therapeutic Implications and Future Directions

The diverse portfolio of emerging S1R ligands highlights the receptor's immense therapeutic versatility. Selective agonists like Pridopidine and Cutamesine offer neuroprotective and neurorestorative strategies for devastating neurodegenerative diseases by bolstering cellular resilience.[1][6][7] Dual-target agonists such as Blarcamesine and AF710B provide a multi-pronged approach to complex conditions like Alzheimer's, simultaneously addressing cholinergic deficits and cellular stress.[5][14][15] Conversely, selective antagonists like E-52862 open a completely new, non-opioid avenue for the management of chronic and neuropathic pain.[22]

The future of S1R-targeted drug discovery will likely focus on refining ligand selectivity, characterizing downstream signaling pathways with greater precision, and identifying patient populations most likely to respond based on genetic biomarkers of S1R expression.[5] As our understanding of this unique chaperone protein deepens, the development of next-generation S1R modulators holds the key to unlocking novel and effective treatments for some of the most challenging diseases of the central nervous system.

References

  • ALZFORUM. (2026, January 6). Blarcamesine. [Link]

  • ResearchGate. (n.d.). In nuclear condensation assays, pridopidine protects cortical neurons from mutant Huntingtin toxicity. [Link]

  • Fisher, A., Bezprozvanny, I., et al. (2016). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's Disease. Neurodegenerative Diseases, 16(1-2), 95-110. [Link]

  • Alzheimer's Drug Discovery Foundation. (2020, September 15). Cutamesine. [Link]

  • Wikipedia. (n.d.). E-52862. [Link]

  • Semantic Scholar. (n.d.). AF 710 B , a Novel M 1 / σ 1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer ' s Disease. [Link]

  • Fisher, A., Bezprozvanny, I., et al. (2016). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's disease. PMC. [Link]

  • BioSpace. (2021, June 14). Anavex Life Sciences Reports New Publication...[Link]

  • eScholarship. (n.d.). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's Disease. [Link]

  • eScholarship. (n.d.). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's Disease. [Link]

  • Francardo, V., et al. (2019). Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease. PMC. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. PMC. [Link]

  • ResearchGate. (2025, August 6). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. [Link]

  • PubMed. (2018, June 15). AF710B, an M1/sigma-1 receptor agonist...[Link]

  • Gris, G., et al. (2016). The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. SciSpace. [Link]

  • e-Repositori UPF. (2024, September 18). E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain. [Link]

  • Kaufmann, W. E., et al. (2021). Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome... PMC. [Link]

  • Nishizawa, D., et al. (2008). Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine... PLOS ONE. [Link]

  • Şenol, N., et al. (2024). Targeting the sigma-1 receptor with pridopidine induces functional neurorestoration in spinal cord ischemia-reperfusion injury. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • HDBuzz. (2021, June 12). Scientists identify precisely how pridopidine works in models of Huntington's disease. [Link]

  • PubMed. (2019, January 15). Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis...[Link]

  • Naia, L., et al. (2021). The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. Neurotherapeutics. [Link]

  • Universidad de Chile. (n.d.). Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome...[Link]

  • Adooq Bioscience. (n.d.). Sigma receptor. [Link]

  • PCORI Horizon Scanning Database. (2023, November 15). Blarcamesine (ANAVEX2-73) to treat classic/typical Rett syndrome. [Link]

  • NeurologyLive. (2021, July 1). Blarcamesine Increases SIGMAR1 Expression, Shows Improvements in Parkinson Disease Dementia. [Link]

Sources

A Comparative Guide to the Synthesis of Phenoxymethylpiperidines: A Novel Phase-Transfer Catalysis Route vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of core scaffolds is paramount. Phenoxymethylpiperidines are a significant structural motif in medicinal chemistry, notably found in compounds targeting σ-1 receptors.[1] This guide provides an in-depth comparison of a novel, streamlined synthetic route utilizing Phase-Transfer Catalysis (PTC) against established methodologies, namely the Williamson Ether Synthesis, the Mitsunobu Reaction, and Reductive Amination. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to guide your synthetic strategy.

The Strategic Advantage of a Novel Approach: Phase-Transfer Catalysis

Traditional methods for constructing the phenoxymethyl ether linkage often require anhydrous conditions, strong bases, and can present challenges in purification. Our proposed new route leverages Phase-Transfer Catalysis for the etherification step. PTC is a powerful technique for reacting water-soluble nucleophiles (like a phenoxide) with water-insoluble electrophiles (like a halo-functionalized piperidine).[2][3] A PTC catalyst, typically a quaternary ammonium salt, transports the nucleophile across the phase boundary into the organic phase, enabling the reaction to proceed under milder, biphasic conditions.[4][5] This approach offers significant advantages in terms of operational simplicity, reduced need for hazardous solvents, and potentially higher yields with easier purification.[6]

Comparative Analysis of Synthetic Routes

The synthesis of a target phenoxymethylpiperidine can be approached from several angles. The primary disconnection is either at the ether linkage or the N-alkyl bond of the piperidine. We will compare three primary routes.

cluster_0 Route 1: Traditional Ether Synthesis First cluster_1 Route 2: Reductive Amination cluster_2 Route 3 (New): PTC Ether Synthesis Last A Phenol + Piperidinemethanol Derivative B Phenoxymethylpiperidine Intermediate A->B Williamson or Mitsunobu C N-Alkylation B->C D Final Product C->D E Phenoxyacetaldehyde + Piperidine F Final Product E->F Reductive Amination G N-Alkyl-4-halomethylpiperidine I Final Product G->I Phase-Transfer Catalysis H Phenol H->I cluster_williamson Williamson Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_ptc PTC Synthesis (New) W1 Deprotonate Phenol (NaH in THF) W2 Add Piperidine-Alkyl Halide W1->W2 W3 Heat under Reflux W2->W3 W4 Aqueous Workup W3->W4 W5 Column Chromatography W4->W5 M1 Mix Alcohol, Phenol, PPh₃ (in THF) M2 Cool to 0°C M1->M2 M3 Add DEAD/DIAD Dropwise M2->M3 M4 Stir at RT M3->M4 M5 Column Chromatography M4->M5 P1 Combine Phenol, Halide, PTC, Base (Toluene/H₂O) P2 Stir vigorously at 50°C P1->P2 P3 Phase Separation P2->P3 P4 Wash Organic Layer P3->P4 P5 Crystallization/Chromatography P4->P5

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, a halogenated piperidine derivative, requires meticulous handling from acquisition to disposal. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: A Structurally-Informed Approach

  • Halogenated Aromatic Moiety : Brominated and fluorinated organic compounds can be toxic and are often persistent in the environment.[1] Upon combustion, they can produce hazardous byproducts such as hydrogen bromide (HBr) and hydrogen fluoride (HF) gas.[2]

  • Piperidine Moiety : Piperidine and its derivatives are known to be toxic and corrosive.[3][4] They can cause severe skin burns and eye damage, and are often harmful if swallowed or inhaled.[3][4]

  • Overall Profile : Based on these analogs, it is prudent to treat 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine as a substance that is toxic if swallowed or inhaled, a skin and eye irritant, and potentially harmful to aquatic life. [5][6]

All waste generated from experiments involving this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the appropriate PPE is worn. The rationale is to create a complete barrier against potential splashes, spills, and inhalation of vapors or aerosols.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes to the eyes and face. Standard safety glasses are insufficient.[4][7]
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[8]
Respiratory Not typically required for small quantitiesAll handling must be done within a certified chemical fume hood to control vapor inhalation.[2][9]

On-Site Disposal Workflow: Segregation is Key

The cardinal rule for disposing of this compound is its strict segregation into the halogenated organic waste stream.[10][11] Mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs, as they require different treatment methods.[11]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Area : Establish a Satellite Accumulation Area (SAA) in your laboratory.[11] This must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Select the Correct Container :

    • Liquid Waste : Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) carboy, clearly marked for "Halogenated Organic Waste."[12] Ensure the container has a secure, vapor-tight screw cap.[10]

    • Solid Waste : Use a separate, clearly labeled, puncture-resistant container for contaminated solid items (e.g., gloves, weighing paper, pipette tips).

  • Labeling : Before adding the first drop of waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine"

    • List all solvent components and their approximate percentages.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

  • Accumulation :

    • Add waste to the container using a funnel to prevent spills on the container's exterior.

    • Keep the waste container closed at all times , except when actively adding waste.[10][12][13] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Storage : Store the sealed waste container in the designated SAA, within a secondary containment bin to contain any potential leaks.[11][13]

The following diagram illustrates the decision-making process for proper waste segregation.

G start Waste Generated Containing 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Gloves, Paper, Tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) is_solid->liquid_waste Liquid solid_container Collect in a labeled, puncture-resistant container for 'Solid Halogenated Waste' solid_waste->solid_container liquid_container Collect in a labeled, sealable carboy for 'Liquid Halogenated Waste' liquid_waste->liquid_container storage Store in Satellite Accumulation Area (SAA) within secondary containment solid_container->storage liquid_container->storage pickup Arrange for EHS Pickup storage->pickup

Disposal Decision Workflow for the Target Compound.

Final Disposal: The Role of EHS

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11] Sewer disposal is illegal and environmentally damaging.

  • Request Pickup : Once your waste container is full (or within your institution's time limit for SAAs), submit a chemical waste collection request to your EHS department.

  • Professional Handling : EHS professionals will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Incineration : The standard and most effective disposal method for halogenated organic waste is high-temperature incineration. This process is necessary to break the strong carbon-bromine and carbon-fluorine bonds. The incinerators are equipped with scrubbers and other pollution control devices to neutralize the resulting acidic gases (HBr, HF) and prevent their release into the atmosphere.

Emergency Procedures

Minor Chemical Spill (within a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Contain & Absorb : Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.[6][8]

  • Collect : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Label : Seal and label the container with a hazardous waste tag, detailing the contents of the spill cleanup material.

For large spills, immediately evacuate the area, alert personnel, and contact your institution's emergency response line.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.